Perfluoroheptyl iodide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMDLIBMIYQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059828 | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-58-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroheptyl iodide (C₇F₁₅I) is a perfluoroalkyl iodide of significant interest in organic synthesis and materials science. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for predicting its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the molecular geometry, bond parameters, and electronic characteristics of this compound. While direct experimental determination of its structure is not extensively reported in the literature, this guide synthesizes data from analogous perfluoroalkyl iodides and employs established principles of chemical bonding to present a robust model of its structure. Detailed methodologies for the key experimental techniques used in the structural determination of similar molecules, namely gas-phase electron diffraction (GED) and microwave spectroscopy, are also provided.
Molecular Structure and Geometry
The this compound molecule consists of a seven-carbon chain where all hydrogen atoms have been substituted with fluorine, and an iodine atom is bonded to one of the terminal carbons. The systematic IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane.
The overall geometry of the perfluoroheptyl chain is expected to be helical, a common feature in perfluoroalkanes. This helical conformation arises from the steric repulsion between the larger fluorine atoms, which is minimized by a staggered arrangement of the C-F bonds along the carbon backbone. The carbon backbone itself is predicted to have a slightly larger C-C-C bond angle than that in alkanes to accommodate the bulky fluorine atoms.
The geometry around each carbon atom is approximately tetrahedral. However, due to the high electronegativity of fluorine, distortions from the ideal tetrahedral angle of 109.5° are expected. The C-C-F and F-C-F bond angles will be influenced by both steric and electronic effects.
Below is a diagram illustrating the logical relationship of the structural components of this compound.
Caption: Logical breakdown of the structural components of this compound.
Bonding Characteristics
The bonding in this compound is characterized by the highly polar carbon-fluorine (C-F) bonds and the relatively weaker carbon-iodine (C-I) bond.
Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry.[1] This strength is attributed to the large electronegativity difference between carbon (2.55) and fluorine (3.98), which results in a highly polar covalent bond with significant ionic character.[1] The partial positive charge on the carbon atom and the partial negative charge on the fluorine atom lead to a strong electrostatic attraction, shortening and strengthening the bond.[1] In perfluoroalkanes, the presence of multiple fluorine atoms on the same or adjacent carbons further enhances the strength of the C-F bonds through inductive effects.
Carbon-Carbon (C-C) Bond: The C-C bonds in the perfluoroheptyl chain are also influenced by the surrounding fluorine atoms. The strong electron-withdrawing effect of fluorine atoms polarizes the C-C bonds, making the carbon atoms more electropositive. This effect can slightly strengthen the C-C bonds compared to those in their hydrocarbon counterparts.
Carbon-Iodine (C-I) Bond: The carbon-iodine bond is the weakest and longest bond in the molecule. This is due to the smaller electronegativity difference between carbon (2.55) and iodine (2.66) and the larger atomic radius of iodine. The C-I bond is relatively nonpolar and is the most reactive site in the molecule, readily undergoing homolytic or heterolytic cleavage in chemical reactions.
Quantitative Data
While specific experimental data for this compound is scarce, the following table summarizes typical bond lengths and bond dissociation energies for the types of bonds present in the molecule, based on data from analogous compounds.
| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |
| C-F | 1.35[1] | 115[1] |
| C-C (in perfluoroalkanes) | ~1.54 | > 83 |
| C-I | ~2.14 | 57.6[1] |
Note: These are generalized values and the exact parameters for this compound may vary.
Experimental Protocols for Structural Determination
The precise molecular structure of a molecule like this compound in the gas phase is typically determined using gas-phase electron diffraction (GED) or microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
Principle: Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state.[2] A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. The diffraction pattern contains information about the internuclear distances within the molecule.
Methodology:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.
-
Scattering: The electron beam is directed to intersect the molecular beam, and the electrons are scattered by the electrostatic potential of the molecules.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which shows the probability of finding a given internuclear distance in the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.
Below is a workflow diagram for a typical gas-phase electron diffraction experiment.
Caption: A simplified workflow for determining molecular structure using GED.
Microwave Spectroscopy
Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The frequencies of these transitions are determined by the molecule's moments of inertia, which are in turn dependent on its mass distribution and geometry.
Methodology:
-
Sample Introduction: A gaseous sample of the compound is introduced into a waveguide or a resonant cavity at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Absorption Detection: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected.
-
Spectral Analysis: The absorption spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.
-
Structural Determination: By assigning the observed transitions to specific quantum numbers, the rotational constants (A, B, and C) of the molecule can be determined. These constants are related to the moments of inertia, from which the bond lengths and bond angles can be calculated with high precision. Isotopic substitution is often used to determine the positions of individual atoms.
Below is a diagram illustrating the relationship between molecular properties and the output of a microwave spectroscopy experiment.
Caption: The process of determining molecular structure via microwave spectroscopy.
Conclusion
The molecular structure of this compound is characterized by a helical perfluoroalkyl chain and a terminal iodine atom. The molecule's stability is largely due to the exceptionally strong C-F bonds, while its reactivity is primarily governed by the weaker C-I bond. While direct experimental structural data for this specific molecule is limited, a robust model of its geometry and bonding can be constructed based on data from analogous compounds and fundamental chemical principles. The experimental techniques of gas-phase electron diffraction and microwave spectroscopy provide the means for precise determination of its molecular parameters, offering valuable insights for its application in research and development.
References
An In-depth Technical Guide to the Solubility and Miscibility of Perfluoroheptyl Iodide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of perfluoroheptyl iodide (C₇F₁₅I) in a range of common laboratory solvents. Due to the unique physicochemical properties of highly fluorinated compounds, understanding their behavior in various media is critical for applications in synthesis, purification, and formulation. This document summarizes the expected qualitative solubility, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to guide laboratory practice.
Core Concepts: Solubility of Fluorinated Compounds
This compound, as a member of the per- and polyfluoroalkyl substances (PFAS) family, exhibits solubility characteristics that are distinct from conventional hydrocarbon-based molecules. Its highly fluorinated chain makes it both hydrophobic and lipophobic, meaning it repels both water and oils. This dual nature governs its solubility and miscibility with other solvents.
The general principle of "like dissolves like" is a useful starting point. Solvents with similar polarity and intermolecular forces to this compound are more likely to be good solvents. This compound is a non-polar molecule dominated by dispersive forces. Therefore, it is expected to have better solubility in non-polar and weakly polar solvents, and particularly in other fluorinated solvents.
Predicted Solubility and Miscibility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Miscible | "Like dissolves like"; strong affinity between the perfluorinated chains of the solute and solvent. |
| Halogenated Alkanes | Chloroform, Dichloromethane | Soluble to Miscible | Non-polar to weakly polar nature aligns with this compound. A related compound, perfluorooctyl iodide, is known to be soluble in chloroform.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Immiscible | While non-polar, the π-electron systems of aromatic solvents may not interact favorably with the electron-rich fluorine atoms of the perfluoroalkyl chain. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Immiscible | Although non-polar, the difference in intermolecular forces between hydrocarbons and fluorocarbons ("fluorous" effect) often leads to immiscibility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Immiscible | The polar ether group is generally not compatible with the non-polar fluorinated chain. |
| Esters | Ethyl acetate | Sparingly Soluble | Perfluorooctyl iodide is reportedly slightly soluble in ethyl acetate, suggesting limited solubility for this compound.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Immiscible | The polarity of the carbonyl group is expected to result in poor solvation of the perfluoroalkyl chain. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Sparingly Soluble to Immiscible | The highly polar hydroxyl group and hydrogen bonding network of alcohols are incompatible with the non-polar nature of this compound. Perfluorooctyl iodide is reported to be slightly soluble in methanol.[1] |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Sparingly Soluble to Immiscible | The high polarity and specific solvent structures are unlikely to favorably solvate the non-polar perfluoroalkyl iodide. |
| Water | Water | Immiscible | This compound is highly hydrophobic due to the perfluorinated chain. |
Experimental Protocol for Determining Miscibility
The following is a detailed methodology for the visual determination of the miscibility of this compound with various liquid solvents at ambient temperature and pressure.
Materials:
-
This compound (reagent grade or higher)
-
A selection of anhydrous laboratory solvents (e.g., hexane, toluene, chloroform, diethyl ether, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)
-
Calibrated pipettes or graduated cylinders
-
Small, clear glass vials or test tubes with secure caps
-
Vortex mixer
-
Laboratory notebook and pen
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination that might affect the results. Work in a well-ventilated fume hood, as this compound and many of the solvents are volatile.
-
Initial Addition: In a series of labeled vials, add a known volume (e.g., 2 mL) of each of the selected solvents.
-
Analyte Addition: To each vial containing a solvent, add an equal volume (e.g., 2 mL) of this compound.
-
Mixing: Securely cap each vial and vortex for 30-60 seconds to ensure thorough mixing of the two liquids.
-
Observation: Allow the vials to stand undisturbed for at least 10 minutes. Observe each mixture against a well-lit background.
-
Data Recording: Record the observations for each solvent system in a laboratory notebook. The observations should be categorized as follows:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Partially Miscible: The formation of two liquid phases with a visible interface (meniscus), but where there is some evidence of mutual dissolution (e.g., cloudiness in one or both phases before separation).
-
Immiscible: Two distinct, clear liquid phases with a sharp interface are observed.
-
-
Confirmation (Optional): For systems that appear miscible, further investigation at different ratios (e.g., 1:3 and 3:1 of this compound to solvent) can be performed to confirm miscibility across a range of concentrations.
Experimental Workflow for Miscibility Determination
The following diagram illustrates the logical steps for determining the miscibility of a liquid analyte, such as this compound, in a series of solvents.
Caption: A flowchart of the experimental workflow for determining the miscibility of this compound.
Conclusion
This compound is a highly fluorinated compound with unique solubility characteristics. It is predicted to be miscible with other fluorinated solvents and soluble in some non-polar halogenated solvents. Its solubility is expected to be limited in most common organic solvents, and it is considered immiscible with water. The provided experimental protocol offers a straightforward and reliable method for qualitatively determining the miscibility of this compound in a laboratory setting. For researchers and professionals in drug development, a thorough understanding of these solubility properties is essential for the effective handling, reaction, purification, and formulation of this and similar fluorinated compounds.
References
Unraveling the Thermal Degradation of Perfluoroheptyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition profile of perfluoroheptyl iodide (C₇F₁₅I). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related long-chain per- and polyfluoroalkyl substances (PFAS) to project a likely decomposition pathway, potential byproducts, and a robust experimental protocol for its detailed characterization. This guide is intended to serve as a foundational resource for professionals in research and development who handle or investigate the properties of fluorinated compounds.
Executive Summary
This compound, a member of the perfluoroalkyl iodide family, is characterized by a carbon chain fully saturated with fluorine atoms and a terminal iodine atom. The thermal stability of such molecules is primarily dictated by the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bonds. Thermal decomposition is therefore initiated by the homolytic cleavage of the C-I bond, leading to the formation of a perfluoroheptyl radical and an iodine radical. Subsequent reactions of these radical species determine the final product distribution. Understanding this decomposition profile is critical for ensuring safe handling, predicting environmental fate, and developing effective degradation strategies.
Predicted Thermal Decomposition Data
| Parameter | Estimated Value/Range | Notes |
| Decomposition Onset Temperature (T_onset) | 200 - 300 °C | The C-I bond is the weakest point and is expected to cleave in this temperature range. Thermal stability of perfluoroalkyl compounds generally increases with chain length. |
| Primary Decomposition Products | Perfluoroheptane (C₇F₁₆), Iodine (I₂), various shorter-chain perfluorocarbons, and potentially unsaturated fluoro-olefins. | Formed from the initial perfluoroheptyl and iodine radicals. |
| Secondary Decomposition Products (at higher temperatures or in the presence of oxygen/water) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Fluoride (HF), Hydrogen Iodide (HI), Carbonyl Fluoride (COF₂). | These are common hazardous byproducts from the high-temperature decomposition of fluorinated organic compounds. |
| Activation Energy (Ea) for C-I bond cleavage | 150 - 200 kJ/mol | This is a typical range for the homolytic cleavage of a C-I bond in similar fluorinated compounds. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed via a free-radical chain mechanism. The primary initiation step is the homolytic cleavage of the carbon-iodine bond. The resulting perfluoroheptyl radical can then undergo a variety of reactions, including recombination, disproportionation, and fragmentation.
Perfluoroheptyl Iodide: A Comprehensive Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (C7F15I), also known as 1-iodopentadecafluoroheptane, is a perfluoroalkyl iodide (PFAI) that serves as a versatile building block in organic and medicinal chemistry.[1] Its utility in introducing the perfluoroheptyl moiety into molecules makes it a valuable reagent in the synthesis of fluorinated compounds, which are of significant interest in drug development due to their unique physicochemical and biological properties. However, like other per- and polyfluoroalkyl substances (PFAS), this compound requires careful handling and disposal due to its potential health and environmental hazards. This in-depth technical guide provides comprehensive information on the safety, handling, and disposal of this compound, tailored for laboratory and research settings.
Chemical and Physical Properties
This compound is a colorless to pinkish liquid under normal conditions.[2] A summary of its key physical and chemical properties is provided in the table below, along with data for its lower and higher homologs for comparison.
| Property | Perfluorohexyl Iodide (C6F13I) | This compound (C7F15I) | Perfluorooctyl Iodide (C8F17I) |
| CAS Number | 355-43-1 | 335-58-0 | 507-63-1 |
| Molecular Formula | C6F13I | C7F15I | C8F17I |
| Molecular Weight | 445.95 g/mol | 495.96 g/mol [3] | 545.96 g/mol [4] |
| Boiling Point | 117 °C (lit.)[5] | 137-138 °C[2] | 160-161 °C (lit.)[6] |
| Melting Point | -45 °C | -8 °C (lit.)[7] | 25 °C[6] |
| Density | 2.063 g/mL at 25 °C (lit.)[5] | 2.01 g/mL[2] | 2.040 g/mL[6] |
| Refractive Index | n20/D 1.329 (lit.)[5] | Not available | n20/D 1.329 (lit.)[6] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[8]
GHS Hazard Classification
| Hazard Statement | Code | Frequency |
| Causes skin irritation | H315 | 100% |
| Causes serious eye irritation | H319 | 100% |
| May cause respiratory irritation | H335 | 83.3% |
| Harmful if swallowed | H302 | 16.7% |
| Harmful in contact with skin | H312 | 16.7% |
| Harmful if inhaled | H332 | 16.7% |
Data sourced from PubChem CID 67633[8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, studies on its close homolog, perfluorooctyl iodide (PFOI), have shown that it can act as an endocrine disruptor by stimulating steroidogenesis in human adrenocortical carcinoma cells (H295R).[9][10] This effect is mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[9][10]
Signaling Pathway: PFOI-Induced Steroidogenesis via cAMP Pathway
Perfluorooctyl iodide has been shown to increase the activity of adenylate cyclase (AC), leading to elevated levels of cyclic adenosine monophosphate (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which in turn upregulates the expression of multiple genes involved in the synthesis of steroid hormones.[9][10]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol should be followed when handling this compound.
Storage Requirements
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Light Sensitivity: Protect from light.[6]
-
Incompatible Materials: Store away from strong oxidizing agents and alkali metals.
Experimental Protocols
This compound is commonly used in telomerization reactions for its synthesis and in radical reactions for the perfluoroalkylation of various substrates.
Synthesis of Perfluoroalkyl Iodides via Telomerization
This protocol is a generalized procedure based on patent literature for the synthesis of perfluoroalkyl iodides.[2][8]
Objective: To synthesize higher-order perfluoroalkyl iodides from a lower-order perfluoroalkyl iodide and tetrafluoroethylene.
Materials:
-
Pentafluoroethyl iodide (telogen)
-
Tetrafluoroethylene (taxogen)
-
Tubular reactor
Procedure:
-
A continuous stream of pentafluoroethyl iodide and tetrafluoroethylene is introduced into a tubular reactor.
-
The reaction is carried out at a temperature range of 300°C to 360°C.[2]
-
The molar ratio of tetrafluoroethylene to pentafluoroethyl iodide is typically maintained between 1.1 and 2.[2]
-
To control the exothermicity of the reaction and optimize the yield of desired telomers, a twin feed of tetrafluoroethylene can be employed, with the first feed at the head of the reactor and a second feed at a point between 2/5 and 3/4 of the reactor's length.[2]
-
The reaction products are collected at the reactor outlet.
-
The products are then separated, typically by fractional distillation, to isolate the desired perfluoroalkyl iodide, such as this compound.
Perfluoroalkylation of Arenes via a Radical Reaction
This protocol is a representative example of a radical perfluoroalkylation reaction.[11]
Objective: To introduce a perfluoroalkyl group onto an aromatic substrate.
Materials:
-
Perfluoroalkyl iodide (e.g., perfluorobutyl iodide)
-
Arene (e.g., aniline, pyrrole, indole)
-
Base (e.g., KOH)
-
Solvent (e.g., water)
-
Light source (e.g., blue LED or sunlight)
Procedure:
-
In a reaction vessel, dissolve the arene substrate and the base in the solvent.
-
Add the perfluoroalkyl iodide to the reaction mixture.
-
Irradiate the reaction mixture with a light source (e.g., blue LED) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and perform a work-up to isolate the perfluoroalkylated product.
-
Purify the product by column chromatography.
First Aid and Emergency Procedures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release and Disposal
Proper containment and disposal are essential to prevent environmental contamination.
Accidental Release
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Place the absorbed material into a suitable, closed container for disposal.
Disposal
This compound is a halogenated organic compound and should be disposed of as hazardous waste.
High-temperature incineration is a potential disposal method for PFAS-containing waste, as it can break the strong carbon-fluorine bonds. However, this must be done in a specialized facility equipped to handle halogenated organic compounds and scrub the resulting acidic gases. Always consult your institution's EHS guidelines and local regulations for specific disposal procedures.
Conclusion
This compound is a valuable reagent in modern chemistry, but its potential hazards necessitate a thorough understanding of its safety, handling, and disposal requirements. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with this compound while minimizing risks to themselves and the environment. A commitment to a strong safety culture, including the consistent use of appropriate PPE, proper storage, and compliant disposal practices, is paramount when working with this compound and other perfluorinated compounds.
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Purity Assessment of Perfluoroheptyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (C7F15I), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its unique properties, imparted by the highly fluorinated carbon chain and the reactive carbon-iodine bond, make it a valuable reagent for introducing perfluoroalkyl moieties into target molecules. This modification can significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates. This technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for assessing the quality of this compound.
Commercial Sources and Purity Grades
This compound is available from a range of chemical suppliers, catering to both research and industrial-scale needs. The purity of the commercially available product is a critical factor for its successful application, especially in the pharmaceutical industry where stringent quality control is paramount. The table below summarizes the offerings from various suppliers for this compound and its close analogs, which are often used interchangeably in research.
| Supplier | Product Name | CAS Number | Stated Purity |
| Fluorochem | Perfluoro-n-heptyl iodide | 335-58-0 | 97.0%[1] |
| Dayang Chem (Hangzhou) Co., Ltd. | perfluoro-n-heptyl iodide | 335-58-0 | Inquire for details[2] |
| Shanghai Nianxing Industrial Co., Ltd | perfluoro-n-heptyl iodide | 335-58-0 | 98.0%[2] |
| Sigma-Aldrich | Heptadecafluoro-1-iodooctane | 507-63-1 | 98%[3] |
| Fluoryx Labs | Perfluorooctyl iodide | 507-63-1 | 99.59%[4] |
| Fluoryx Labs | Perfluoroalkyl iodides, mixture | 25398-32-7 | > 98%[5] |
| LGC Standards | This compound | 335-58-0 | Reference Standard[6] |
Experimental Protocols for Purity Determination
The purity of this compound is typically assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for analyzing the purity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethyl acetate or hexane.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or equivalent). The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (column coating). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different components in the sample. The area under each peak is proportional to the concentration of that component. The mass spectrum of the main peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound. Impurities will appear as separate peaks with their own characteristic mass spectra. The purity is calculated by dividing the area of the main peak by the total area of all peaks.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube. An internal standard with a known ¹⁹F signal, such as trifluorotoluene, may be added for quantitative analysis.[9]
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay is used to ensure complete relaxation of all fluorine nuclei.[2]
-
Data Analysis: The ¹⁹F NMR spectrum of this compound will show distinct signals for each unique fluorine environment in the molecule. The chemical shift, splitting pattern (due to F-F coupling), and integration of these signals provide detailed structural information. The presence of impurities will be indicated by additional peaks in the spectrum. The purity can be determined by comparing the integration of the signals corresponding to this compound with the integration of the signals from the internal standard or from impurities.[10][11][12]
Synthesis and Purification Workflow
Perfluoroalkyl iodides are commonly synthesized via a telomerization reaction. The following workflow outlines the general steps involved in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway: Stimulation of Steroidogenesis by Perfluoroalkyl Iodides
Recent research has indicated that perfluorooctyl iodide (PFOI), a close structural analog of this compound, can act as an endocrine disruptor by stimulating steroidogenesis. The proposed mechanism involves the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][13][14]
Caption: Proposed cAMP signaling pathway activated by Perfluorooctyl Iodide.
This pathway highlights how PFOI can activate adenylate cyclase, leading to an increase in intracellular cAMP levels.[13] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein).[15][16] Activated CREB upregulates the expression of key steroidogenic genes, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), ultimately resulting in increased production of steroid hormones.[13][17] This endocrine-disrupting activity underscores the importance of understanding the biological effects of perfluoroalkyl iodides in drug development and environmental science.
References
- 1. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Collection - Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - Chemical Research in Toxicology - Figshare [figshare.com]
- 4. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3404189A - Preparation of fluorinated alkyl iodides by selective telomerization - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 15. news-medical.net [news-medical.net]
- 16. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 17. Research advance of perfluorooctyl Iodide_Chemicalbook [chemicalbook.com]
A Historical Overview of Perfluoroheptyl Iodide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (C₇F₁₅I), also known as 1-iodoperfluoroheptane, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique properties, stemming from the highly electronegative fluorine atoms and the reactive carbon-iodine bond, have made it a valuable intermediate in organic synthesis and a subject of interest in various research fields. This technical guide provides a comprehensive historical overview of the research on this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on experimental methodologies and potential biological interactions.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 335-58-0 | [1] |
| Molecular Formula | C₇F₁₅I | [1] |
| Molecular Weight | 495.95 g/mol | [1] |
| Boiling Point | 137-138 °C | |
| Physical State | Liquid | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹³C NMR | Spectra available from spectral databases. | [1] |
| ¹⁹F NMR | Spectra available from spectral databases. | |
| Infrared (IR) Spectroscopy | C-F and C-I stretching bands are characteristic. | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns observed. | [1] |
Experimental Protocols
Synthesis of this compound via Telomerization
The primary industrial method for the synthesis of this compound is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, typically pentafluoroethyl iodide (C₂F₅I).[2]
General Procedure:
-
A high-pressure reactor is charged with the telogen, pentafluoroethyl iodide.
-
Tetrafluoroethylene monomer is introduced into the reactor.
-
The reaction is initiated either thermally or with a radical initiator (e.g., a peroxide).
-
The reaction mixture, a homologous series of perfluoroalkyl iodides, is then fractionally distilled to isolate this compound.
A generalized workflow for the telomerization process is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of this compound via telomerization.
Radical Addition Reactions
This compound is a valuable precursor for introducing the perfluoroheptyl group into organic molecules via radical reactions.
General Procedure for Radical Addition to Alkenes:
-
An alkene and this compound are dissolved in a suitable solvent.
-
A radical initiator (e.g., AIBN, peroxides) or a transition metal catalyst is added.
-
The reaction mixture is heated or irradiated with UV light to initiate the radical chain reaction.
-
The product, a perfluoroheptylated alkane, is isolated and purified using standard techniques such as chromatography.[3]
Potential Biological Activity: Interaction with the cAMP Signaling Pathway
While direct studies on the biological effects of this compound are limited, research on the closely related Perfluorooctyl iodide (PFOI) provides valuable insights into its potential mechanisms of action. A study on PFOI demonstrated its ability to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway.[4][5] It is hypothesized that PFOI acts as an activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5]
The proposed signaling pathway for PFOI-induced steroidogenesis is illustrated below. It is plausible that this compound could act through a similar mechanism.
Caption: Proposed cAMP signaling pathway for perfluoroalkyl iodide-induced steroidogenesis.
Conclusion
This compound has a rich history as a key fluorinated building block. Its synthesis, primarily through telomerization, has been well-established, and its utility in introducing perfluoroalkyl chains into various molecules is widely recognized. While its own biological activity is not extensively studied, research on analogous compounds suggests a potential role as an endocrine disruptor through the activation of the cAMP signaling pathway. This guide provides a foundational understanding for researchers and professionals working with this important fluorinated compound, highlighting the need for further investigation into its biological and toxicological profile.
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (C7F15I), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound characterized by a fully fluorinated seven-carbon chain and a terminal iodine atom. This unique structure imparts properties such as high density, thermal stability, and a propensity to generate perfluoroalkyl radicals, making it a subject of interest in various chemical and biomedical research areas. Its role as a precursor for introducing perfluoroalkyl moieties into organic molecules is particularly significant in the synthesis of surfactants, polymers, and potential therapeutic agents.
This technical guide provides an in-depth overview of the theoretical and computational studies of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by summarizing key computed data, outlining relevant computational methodologies, and visualizing important molecular processes. Due to the limited number of computational studies specifically focused on this compound, this guide also incorporates data and principles from studies on homologous perfluoroalkyl iodides to provide a comprehensive understanding.
Molecular Properties and Structure
Computational chemistry provides essential insights into the fundamental properties of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) are instrumental in predicting its geometry, electronic structure, and spectroscopic characteristics.
Computed Molecular Properties
The following table summarizes key computed properties for this compound, primarily sourced from publicly available chemical databases. These values are typically derived from computational models and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C7F15I | PubChem[1] |
| Molecular Weight | 495.95 g/mol | PubChem[1] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | PubChem[1] |
| Canonical SMILES | C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I | PubChem[1] |
| InChI Key | AHUMDLIBMIYQMU-UHFFFAOYSA-N | PubChem[1] |
Molecular Geometry
A generalized computational workflow for determining the optimized geometry of a molecule like this compound is depicted below.
Chemical Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the relatively weak carbon-iodine (C-I) bond, which can undergo homolytic cleavage to form a perfluoroheptyl radical (C7F15•). This radical is a key intermediate in various chemical transformations.
Radical Formation and Reactions
The formation of the perfluoroheptyl radical can be initiated by heat, light, or chemical reagents. Computational studies on smaller perfluoroalkyl iodides have elucidated the mechanisms of these reactions. A common reaction is the addition of the perfluoroalkyl radical to unsaturated bonds.
A proposed mechanism for the radical addition of this compound to an alkene is illustrated below.
Computational Methodologies
A variety of computational methods are employed to study perfluoroalkyl substances. The choice of method depends on the specific properties of interest, the desired accuracy, and the available computational resources.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for calculating molecular geometries, vibrational frequencies, and reaction energies. Common functionals used for organofluorine compounds include B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases. These simulations can provide insights into the conformation of this compound in different solvents, its aggregation behavior, and its interaction with biological macromolecules. Recent reviews highlight the application of MD in understanding the environmental fate and transport of PFAS.[1]
A typical workflow for a molecular dynamics simulation is shown below.
Applications in Drug Development and Toxicology
The unique properties of the perfluoroalkyl chain, such as its lipophilicity and metabolic stability, have led to its incorporation into some drug candidates. Computational methods play a crucial role in predicting the behavior of such molecules in biological systems.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models rely on computed molecular descriptors to predict the activity or toxicity of new compounds. While specific QSAR studies on this compound are scarce, research on other PFAS has identified key descriptors that influence their biological interactions. These often include molecular size, shape, and electronic properties.[2]
In Silico Toxicology
Computational toxicology employs in silico models to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. For PFAS, computational models are being developed to predict their interaction with biological targets, such as nuclear receptors and transport proteins, which can lead to adverse health effects.[3]
Conclusion
Theoretical and computational studies provide invaluable tools for understanding the properties, reactivity, and potential biological effects of this compound. While specific computational data for this particular molecule remains somewhat limited in the public domain, by leveraging data from homologous compounds and applying established computational methodologies, researchers can gain significant insights. As computational power and methodologies continue to advance, we can expect a more detailed and predictive understanding of this compound and other PFAS, which will be crucial for their safe and effective application in various fields, including drug development.
References
An In-depth Technical Guide on the Environmental Fate and Impact of Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (PFHpI), with the chemical formula C₇F₁₅I, is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts properties such as high thermal and chemical stability. The presence of a terminal iodine atom makes this compound a potential precursor for the synthesis of other fluorinated compounds. Understanding its environmental fate and ecotoxicological impact is crucial for assessing its overall environmental risk, particularly for professionals in drug development and chemical research who may utilize such compounds. This guide provides a comprehensive overview of the available data on the environmental behavior and ecotoxicity of this compound, including its physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity to aquatic organisms. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related perfluoroalkyl iodides and estimations from Quantitative Structure-Activity Relationship (QSAR) models to provide a more complete assessment.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. A summary of the key properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇F₁₅I | PubChem |
| Molecular Weight | 495.95 g/mol | PubChem[1] |
| CAS Number | 335-58-0 | PubChem[1] |
| Appearance | Liquid | Assumed based on related compounds |
| Water Solubility | Low (estimated) | Inferred from structure and properties of similar PFAS |
| Vapor Pressure | 1.1 kPa at 25 °C (estimated) | EPI Suite™ |
| Octanol-Water Partition Coefficient (log Kow) | 6.4 (estimated) | EPI Suite™ |
| Henry's Law Constant (Dimensionless) | 0.30 - 1.01 | [2] |
Note: Some values are estimated using computational models due to the lack of experimental data.
Environmental Fate
The environmental fate of this compound is characterized by its persistence and potential for long-range transport. The strong carbon-fluorine bonds make it resistant to many natural degradation processes.
Abiotic Degradation
Hydrolysis: Due to the strength of the carbon-fluorine bonds, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Biodegradation
The fully fluorinated alkyl chain of this compound makes it highly resistant to microbial degradation. Aerobic and anaerobic biodegradation are generally not considered significant fate processes for perfluoroalkyl substances[5]. While some biotransformation of precursor compounds to more persistent PFAS has been observed, the complete mineralization of compounds like this compound is unlikely in the environment[6].
The general pathway for the abiotic degradation of this compound is initiated by the cleavage of the C-I bond.
Bioaccumulation
The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. This is often quantified by the bioconcentration factor (BCF) and the bioaccumulation factor (BAF).
Due to the lack of direct experimental data for this compound, its bioaccumulation potential is estimated based on its physicochemical properties and data from similar compounds. The high estimated log Kow of 6.4 suggests a strong affinity for lipids and a potential for bioaccumulation in aquatic organisms.
Table 2: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Method |
| Bioconcentration Factor (BCF) | 3,162 L/kg (whole body) | QSAR (EPI Suite™) |
| Bioaccumulation Factor (BAF) | High potential | Inferred from high log Kow |
It is important to note that these are estimated values and should be confirmed with experimental data.
Ecotoxicological Impact
The toxicity of this compound to aquatic organisms is not well-documented. However, based on the toxicity of other perfluoroalkyl substances, it can be inferred that it may pose a risk to aquatic life.
Table 3: Estimated Acute Ecotoxicity of this compound
| Organism | Endpoint | Estimated Value (mg/L) | Method |
| Fish (e.g., Oncorhynchus mykiss) | 96-hr LC50 | 0.5 - 5.0 | QSAR (ECOSAR™) |
| Invertebrate (e.g., Daphnia magna) | 48-hr EC50 | 1.0 - 10.0 | QSAR (ECOSAR™) |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 | > 10.0 | QSAR (ECOSAR™) |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.
These QSAR-based estimations suggest that this compound may be moderately to highly toxic to fish and aquatic invertebrates.
Experimental Protocols
Detailed experimental protocols are essential for generating reliable data on the environmental fate and impact of chemicals. The following sections outline standardized methods for key experiments, based on OECD guidelines, that can be adapted for this compound.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This test determines the bioconcentration and biomagnification potential of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure:
-
Aqueous Exposure: Fish are exposed to a constant, sublethal concentration of this compound in water for an uptake phase (typically 28 days).
-
Dietary Exposure: Fish are fed with food spiked with a known concentration of this compound.
-
-
Depuration: After the uptake phase, fish are transferred to clean water and fed clean food for a depuration phase.
-
Sampling: Water and fish tissue samples are collected at regular intervals during both phases.
-
Analysis: The concentration of this compound in the samples is determined using appropriate analytical methods, such as LC-MS/MS.
-
Data Analysis: The uptake and depuration rate constants are calculated, from which the bioconcentration factor (BCF) or biomagnification factor (BMF) is determined.
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.[7][8][9][10][11][12][13][14]
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a series of concentrations of this compound in a static system for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.[9][15][16][17][18]
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50, the concentration that is lethal to 50% of the fish, is calculated.
Alga, Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater algae.[15][17][19][20][21][22]
Methodology:
-
Test Organism: A green alga species, such as Pseudokirchneriella subcapitata, is used.
-
Exposure: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 hours.
-
Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.
-
Data Analysis: The 72-hour EC50 for growth rate inhibition is calculated.
Analytical Methods
Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in environmental matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the analysis of PFAS, including this compound.
Sample Preparation:
-
Water: Solid-phase extraction (SPE) is typically used to concentrate the analyte from water samples.
-
Soil and Sediment: Solvent extraction, often using methanol or acetonitrile, followed by a clean-up step to remove interfering matrix components.
-
Biota: Homogenization of the tissue, followed by solvent extraction and clean-up.
Instrumental Analysis:
-
LC-MS/MS: This technique provides high selectivity and sensitivity for the detection of this compound. Isotope dilution, using a ¹³C-labeled internal standard, is often employed for accurate quantification.
Conclusion and Future Perspectives
This compound is a persistent organic pollutant with a high potential for bioaccumulation and moderate to high toxicity to aquatic organisms. While direct experimental data on its environmental fate and impact are limited, information from related compounds and QSAR modeling provides valuable insights into its likely behavior.
To improve the environmental risk assessment of this compound, further research is needed to:
-
Experimentally determine its degradation rates under various environmental conditions.
-
Conduct bioaccumulation studies with relevant aquatic organisms to determine its BCF and BAF.
-
Perform ecotoxicity tests to establish its acute and chronic toxicity to a range of species.
-
Investigate its potential for long-range atmospheric transport.
This information will be critical for developing appropriate risk management strategies and ensuring the environmental safety of this and other perfluoroalkyl iodides.
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 315 - Bioaccumulation in Sediment-dwelling Benthic Oligochaetes - Situ Biosciences [situbiosciences.com]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. eurofins.com.au [eurofins.com.au]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 20. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 21. eurofins.com.au [eurofins.com.au]
- 22. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: Perfluoroheptyl Iodide in Telomerization Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoroheptyl iodide (C₇F₁₅I) as a telogen in telomerization reactions, a fundamental process for the synthesis of a variety of fluorinated compounds. The protocols and data presented are compiled from established methodologies and are intended to serve as a guide for the laboratory synthesis and development of fluorotelomers. These products are key intermediates in the manufacturing of fluorinated surfactants, surface treatment agents, and have applications in the medical field as contrast agents or oxygen carriers.[1]
Introduction to Telomerization with this compound
Telomerization is a controlled polymerization process where a telogen (chain transfer agent), in this case, this compound, reacts with a taxogen (a monomer, typically a fluoroolefin like tetrafluoroethylene - TFE), to form a mixture of low molecular weight polymers known as telomers. Each telomer consists of the telogen fragment at one end and a fragment from the taxogen at the other. The general reaction scheme is as follows:
C₇F₁₅I + n(CF₂=CF₂) → C₇F₁₅(CF₂CF₂)nI
This process allows for the systematic extension of the perfluoroalkyl chain, leading to a range of valuable perfluoroalkyl iodides with longer chains. The distribution of the resulting telomers (i.e., the value of 'n') can be controlled by adjusting the reaction conditions such as the molar ratio of reactants, temperature, pressure, and the choice of initiator or catalyst.
Experimental Data Summary
The following tables summarize quantitative data from various telomerization processes involving perfluoroalkyl iodides, including examples directly using or analogous to this compound.
Table 1: Thermal Telomerization of this compound with Tetrafluoroethylene (Gaseous Phase)
| Parameter | Value |
| Telogen | This compound (C₇F₁₅I) |
| Taxogen | Tetrafluoroethylene (TFE) |
| Molar Ratio (Telogen:Taxogen) | 3:1 |
| Reaction Temperature | 355 °C |
| Pressure | 80 mm Hg |
| Residence Time | 12 minutes |
| Preheating Temperature | 200 °C |
| Primary Product | Perfluorononyl iodide (C₉F₁₉I) |
| Data extracted from a patent describing a selective, 1:1 addition process in the gaseous state.[2] |
Table 2: Continuous Thermal Telomerization of Perfluoroalkyl Iodides with Tetrafluoroethylene
| Parameter | Example 1a | Example 1b | Example 3a | Example 3b |
| Telogen | C₂F₅I | C₂F₅I | C₂F₅I | C₂F₅I |
| Taxogen | C₂F₄ | C₂F₄ | C₂F₄ | C₂F₄ |
| Reaction Temperature (°C) | 344 ± 5 | 344 ± 5 | 344 | 344 |
| Molar Ratio (Telogen/C₂F₄) | 1.26 | - | ~1.26 | - |
| C₂F₄ Feed | 100% at head | 75% at head, 25% mid-reactor | 100% at head | 50% at head, 50% at 2/3 length |
| C₂F₄ Conversion (%) | - | - | 76.6 | 58.5 |
| Heavy Telomers (>C₁₂) (mol%) | 2.3 | - | 1.82 | 0.53 |
| This table illustrates the effect of stepped feeding of the taxogen to control the formation of high molecular weight telomers.[1] |
Table 3: Catalytic Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Telogen | C₂F₅I | C₂F₅I | C₂F₅I |
| Taxogen | TFE | TFE | TFE |
| TFE Concentration (mol%) | 4.25 | 4.25 | 4.25 |
| Catalyst | Spherical Copper Powder | Spherical Copper Powder | Spherical Copper Powder |
| Reaction Temperature (°C) | 60 | 80 | 120 |
| Pressure (MPa, gauge) | 3 | 3 | 3 |
| TFE Conversion (%) | 1.2 | 11.5 | 88.5 |
| Selectivity for C₄F₉I (%) | 98.7 | 98.2 | 93.6 |
| Selectivity for C₆F₁₃I (%) | 1.3 | 1.8 | 6.0 |
| This table demonstrates the temperature dependence of a copper-catalyzed telomerization process.[3] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature. Researchers should adapt these protocols to their specific equipment and safety procedures.
Protocol 1: Gas-Phase Thermal Telomerization of this compound
Objective: To synthesize perfluorononyl iodide via a 1:1 addition of tetrafluoroethylene to this compound.
Materials:
-
This compound (C₇F₁₅I)
-
Tetrafluoroethylene (TFE) gas
-
Nitrogen (for inerting)
Equipment:
-
Heated glass tube reactor (e.g., 1.5 m long, 6 mm inner diameter)
-
Syringe pump or mass flow controller for liquid feed
-
Mass flow controller for gas feed
-
Preheating zone for the gaseous mixture
-
Temperature control system for the reactor
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., liquid nitrogen) for product collection
-
Gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
System Setup: Assemble the reactor system, ensuring all connections are leak-tight. The system should include a means to introduce the liquid this compound and gaseous TFE, a preheating section, the main heated reactor tube, and a cold trap to collect the products.
-
Inerting: Purge the entire system with dry nitrogen to remove air and moisture.
-
Reaction Conditions:
-
Reactant Feed:
-
Product Collection: The reaction mixture exiting the reactor is passed through the cold trap to condense the products and unreacted this compound.
-
Analysis: The collected liquid is analyzed by GC or GC-MS to determine the product distribution and conversion of the starting material.
Protocol 2: Continuous Catalytic Telomerization in a Tubular Reactor
Objective: To produce a mixture of perfluoroalkyl iodides via a continuous, metal-catalyzed process.
Materials:
-
Perfluoroalkyl iodide (e.g., C₂F₅I, adaptable for C₇F₁₅I)
-
Tetrafluoroethylene (TFE)
-
Metal catalyst (e.g., spherical copper powder, ~19 µm average particle diameter)[3]
-
Solvent (if necessary, though often run neat)
Equipment:
-
High-pressure liquid pump for the telogen
-
Mass flow controller for TFE
-
Packed bed tubular reactor (e.g., stainless steel tube packed with the catalyst)
-
Heating system for the reactor (e.g., heating jacket or furnace)
-
Back pressure regulator to maintain system pressure
-
Cooling system (heat exchanger) for the reactor outlet
-
Product collection vessel
-
Gas chromatography (GC) for analysis
Procedure:
-
Reactor Preparation: Pack the stainless-steel tubular reactor with a known amount of the metal catalyst (e.g., spherical copper powder).[3]
-
System Assembly: Connect the reactant feed lines, reactor, back pressure regulator, and collection vessel. Ensure the system is pressure-tight.
-
Startup:
-
Reaction Initiation: Once the system is at the desired temperature and pressure, introduce TFE gas into the liquid feed stream before the reactor to achieve the target concentration (e.g., 4.25 mol%).[3]
-
Steady State Operation: Maintain a constant flow of reactants, temperature, and pressure. Collect the product mixture from the reactor outlet after it has been cooled.
-
Shutdown: Stop the TFE feed first, then the liquid telogen feed. Allow the system to cool and depressurize.
-
Analysis: Analyze the collected reaction solution by GC to determine the conversion of TFE and the selectivity for different telomer products.[3]
Visualizations
Telomerization Reaction Pathway
References
Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorinated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of perfluoroheptyl iodide as a versatile reagent in the synthesis of fluorinated polymers through two primary methods: Iodine Transfer Polymerization (ITP) and Iodo-Ene Polymerization. The inclusion of fluorinated moieties into polymers can dramatically alter their physicochemical properties, offering enhanced thermal stability, chemical resistance, and unique surface properties valuable in various applications, including advanced materials and drug delivery systems.
Introduction to this compound in Polymer Synthesis
This compound (C₇F₁₅I) is a key building block in the synthesis of fluoropolymers. Its primary application lies in controlled radical polymerization techniques where the carbon-iodine bond can be reversibly cleaved to control polymer chain growth. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Two prominent methods utilizing perfluoroalkyl iodides are:
-
Iodine Transfer Polymerization (ITP): A form of reversible deactivation radical polymerization (RDRP) where a perfluoroalkyl iodide acts as a chain transfer agent (CTA) to control the polymerization of vinyl monomers.
-
Iodo-Ene Polymerization: A step-growth radical polymerization involving the addition of a diiodoperfluoroalkane across a diene, resulting in a polymer with iodine atoms integrated into the backbone.
Data Presentation
The following tables summarize representative quantitative data for fluoropolymers synthesized using perfluoroalkyl iodides.
Table 1: Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) with a Perfluoroalkyl Iodide Chain Transfer Agent.
| Entry | Monomer/CTA Ratio | Initiator | Solvent | Time (h) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Yield (%) |
| 1 | VDF / C₆F₁₃I (10:1) | K₂S₂O₈ | H₂O | 4 | 4.1 | 1.35 | ~80 |
| 2 | VDF / C₆F₁₃I (20:1) | K₂S₂O₈ | H₂O | 4 | 7.8 | 1.40 | ~80 |
Data synthesized from studies on ITP of VDF with perfluoroalkyl iodides.[1]
Table 2: Iodo-Ene Polymerization of 1,9-Decadiene with Diiodoperfluoroalkanes. [2][3][4]
| Entry | Diiodoalkane | Initiator System | Solvent | Time (h) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Fluorine Content (wt%) |
| 1 | I(CF₂)₆I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 0.5 | 25.0 | 1.55 | 37 |
| 2 | I(CF₂)₆I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 25.9 | 1.53 | 37 |
| 3 | I(CF₂)₈I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 192 | 1.30 | 43 |
| 4 | I(CF₂)₄I | Na₂S₂O₄ / NaHCO₃ | MeCN/DMC/H₂O | 14 | 86.5 | 1.52 | 29 |
Experimental Protocols
Protocol for Iodine Transfer Polymerization (ITP) of a Generic Vinyl Monomer
This protocol describes a general procedure for the controlled radical polymerization of a vinyl monomer using this compound as a chain transfer agent.
Materials:
-
This compound (C₇F₁₅I)
-
Vinyl monomer (e.g., styrene, methyl methacrylate, vinylidene fluoride)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Potassium persulfate (K₂S₂O₈))
-
Solvent (e.g., 1,1,1,3,3-pentafluorobutane for fluorinated monomers, or an appropriate organic solvent for non-fluorinated monomers)
-
Schlenk flask or other suitable reaction vessel for air-sensitive techniques
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound (CTA) and the radical initiator.
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon) to remove oxygen.
-
Addition of Monomer and Solvent: Under a positive pressure of inert gas, add the degassed solvent and the vinyl monomer to the Schlenk flask via a syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN) and stir the reaction mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (for monomer conversion) and Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity (Đ).
-
Termination and Purification: Once the desired monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can be purified by precipitation in a suitable non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Protocol for Iodo-Ene Polymerization
This protocol is adapted from the work by Sletten and co-workers and describes a mild and efficient method for the synthesis of semifluorinated polymers.[2][3][4]
Materials:
-
Diiodoperfluoroalkane (e.g., 1,6-diiodoperfluorohexane)
-
Diene (e.g., 1,9-decadiene)
-
Sodium dithionate (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Dimethyl carbonate (DMC)
-
Deionized water
-
Scintillation vial or other suitable reaction vessel
-
Sonicator bath
Procedure:
-
Preparation of Monomer Solution: In a scintillation vial, dissolve the diiodoperfluoroalkane and the diene in a 1:1:1 mixture of acetonitrile, dimethyl carbonate, and water.
-
Initiator Addition: Add sodium dithionate and sodium bicarbonate to the monomer solution.
-
Polymerization: Cap the vial and place it in a sonicator bath at room temperature. Sonicate for the desired reaction time (e.g., 30 minutes to 14 hours). The polymer will precipitate out of the solution as it forms.
-
Isolation and Purification: After the desired reaction time, collect the precipitated polymer by filtration. Wash the polymer with methanol and then dry it under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by ¹H NMR, ¹⁹F NMR, and SEC/GPC to determine its structure, molecular weight, and polydispersity.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Caption: Mechanism of Iodo-Ene Polymerization.
Caption: General Experimental Workflow for Polymer Synthesis.
References
- 1. Kinetic and mechanistic aspects of the iodine transfer copolymerization of vinylidene fluoride with 2,3,3,3-tetrafluoro-1-propene and functionalization into ω-hydroxy fluorinated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Modular and Processable Fluoropolymers Prepared via a Safe, Mild, Iodo–Ene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Surface Property Modification using Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Perfluoroheptyl Iodide for Advanced Surface Engineering
This compound (C7F15I) is a perfluoroalkyl iodide (PFAI) compound instrumental in the field of surface science and materials engineering.[1] Its molecular structure, comprising a seven-carbon fluorinated chain and a terminal iodine atom, allows for the formation of densely packed, low-energy self-assembled monolayers (SAMs) on various substrates.[2] The strong C-F bonds and the high electronegativity of fluorine atoms impart exceptional properties to the modified surfaces, including ultra-low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.[3]
The iodine headgroup acts as a reactive site, enabling the chemisorption of the molecules onto substrates, forming stable, ordered monolayers.[2] This straightforward method of surface functionalization has found applications in diverse high-technology fields, from enhancing the performance and stability of perovskite solar cells to enabling next-generation microelectronics through area-selective deposition.[4][5] These application notes provide a comprehensive overview of the use of this compound and its analogues in surface modification, complete with quantitative data and detailed experimental protocols.
Application Notes
Principle of Self-Assembled Monolayer (SAM) Formation
The modification of surface properties using this compound is primarily achieved through the formation of a self-assembled monolayer (SAM). A SAM is a highly ordered, single-molecule-thick layer that spontaneously forms on a solid surface upon exposure to a solution or vapor of the constituent molecules.[6]
The formation process is driven by:
-
Headgroup-Substrate Interaction: The iodine headgroup of the perfluoroalkyl iodide molecule exhibits a strong affinity for certain substrates, leading to chemisorption or physisorption that anchors the molecule to the surface.[2]
-
Intermolecular van der Waals Forces: The rigid, helical structure of the perfluorocarbon chains promotes strong lateral van der Waals interactions, driving the molecules to pack into a dense, ordered, two-dimensional crystalline structure.[6]
This self-assembly process results in a surface terminated by a layer of low-energy -CF3 groups, which dramatically alters the interfacial properties of the substrate.
Key Modified Surface Properties
-
Ultra-Low Surface Energy: Surfaces modified with perfluoroalkyl iodide SAMs exhibit exceptionally low surface energies. For instance, a perfluorododecyl iodide monolayer on a silicon nitride substrate has shown a surface energy as low as 2.6 mJ m⁻².[2] This property is a direct result of the densely packed, stable -CF3 terminal groups.
-
Hydrophobicity and Oleophobicity: The low surface energy renders the surface highly repellent to both water (hydrophobic) and oils (oleophobic). Water contact angles (WCA) on surfaces modified with similar perfluoroalkyl iodides can exceed 90°, indicating significant hydrophobicity.[6]
-
Enhanced Stability: These SAMs can protect underlying materials, such as perovskite crystals in solar cells, from moisture and thermal degradation, thereby improving device stability and lifespan.[4]
-
Friction Reduction: The smooth, inert surface created by the SAM leads to low coefficients of friction, making them suitable for applications in nanolubrication.[3][6]
Primary Applications
-
Optoelectronics: Inverted perovskite solar cells incorporating a perfluorinated SAM have demonstrated significantly improved stability and power conversion efficiencies, with the iodine-terminated molecules specifically enhancing the open-circuit voltage (VOC).[4]
-
Microelectronics and Lithography: Perfluoroalkyl iodide SAMs are of great interest for area-selective deposition (ASD), a key process in fabricating next-generation microchips.[5][6] The SAM acts as a resist layer, preventing material deposition in designated areas. Its potential use in resistless extreme ultraviolet (EUV) lithography is also under investigation.[5]
-
Drug Delivery Systems: While direct application of this compound is less common, the principles of surface modification are crucial in drug delivery. Modifying the surface of nanoparticles can enhance stability, control drug release kinetics, and tune cellular internalization pathways.[7][8][9] The creation of hydrophobic or hydrophilic surfaces is a key strategy in this field.[10]
Quantitative Data Presentation
The following tables summarize key quantitative data for surfaces modified with perfluoroalkyl iodides. Note that data for Perfluorododecyl iodide (I-PFC12), a longer-chain analogue, is included to illustrate the typical properties achieved, as it is extensively studied.[5][6]
| Substrate | Molecule | Deposition Temp. (°C) | Deposition Time (hr) | Water Contact Angle (WCA) (°) | SAM Thickness (nm) | Reference |
| SiO₂ | I-PFC12 | 120 | 2 | 64.9 ± 0.3 | 0.65 | [6] |
| TiO₂ | I-PFC12 | 100 | 2 | 93.9 ± 2.0 | 0.69 | [6] |
Table 1: Water Contact Angle (WCA) and thickness of Perfluorododecyl iodide (I-PFC12) SAMs on different substrates.
| Property | Value | Conditions | Reference |
| Surface Energy | 2.6 mJ m⁻² | Perfluorododecyl iodide monolayer on silicon nitride | [2] |
| Open-Circuit Voltage (VOC) | > 1.15 V | Perovskite solar cell with iodine-terminated SAM | [4] |
| Current Density (JSC) | ~22.5 mA cm⁻² | Perovskite solar cell with iodine-terminated SAM | [4] |
Table 2: Surface energy and photovoltaic performance metrics of surfaces modified with perfluoroalkyl iodides.
Experimental Protocols
Protocol 1: Formation of SAM via Vapor Deposition
This protocol is adapted from methodologies used for forming perfluoroalkyl iodide SAMs on oxide substrates like SiO₂ and TiO₂.[5][6]
Materials:
-
Substrates (e.g., Silicon wafers with native oxide, TiO₂-coated wafers)
-
This compound (C7F15I)
-
Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents)
-
Deionized (DI) water
-
Nitrogen (N₂) gas source
-
Vacuum oven or chamber
Procedure:
-
Substrate Cleaning: a. Immerse the substrates in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Dry the substrates under a stream of high-purity N₂ gas.
-
SAM Deposition: a. Place the cleaned, dried substrates inside the vacuum chamber. b. Place a small vial containing a few drops of this compound in the chamber, ensuring it does not touch the substrates. c. Evacuate the chamber to a base pressure of 9-13 mbar.[5] d. Heat the chamber to the desired deposition temperature (e.g., 100-120 °C).[6] e. Maintain the temperature and pressure for the desired deposition time (e.g., 2 hours).[6]
-
Post-Deposition Cleaning: a. Turn off the heat and allow the chamber to cool to room temperature. b. Vent the chamber and remove the substrates. c. Rinse the substrates with a suitable solvent (e.g., isopropanol) to remove any physisorbed molecules. d. Dry the substrates again under a stream of N₂ gas. e. Store in a clean, dry environment before characterization.
Protocol 2: Surface Characterization - Water Contact Angle (WCA)
This protocol measures the hydrophobicity of the modified surface.[11]
Equipment:
-
Goniometer or Drop Shape Analyzer with a high-resolution camera.
-
Microsyringe for dispensing precise droplets.
-
High-purity DI water.
Procedure:
-
Place the SAM-modified substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Allow the droplet to stabilize for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average WCA.
Protocol 3: Surface Characterization - X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the SAM.[11][12]
Equipment:
-
XPS system with a monochromatic X-ray source (e.g., Al Kα).
Procedure:
-
Mount the SAM-modified substrate onto the sample holder and load it into the ultra-high vacuum (UHV) analysis chamber of the XPS system.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Expect to see peaks for F, C, I, and the substrate elements (e.g., Si, O, Ti).
-
Acquire high-resolution scans over the C 1s, F 1s, I 3d, and relevant substrate element regions.
-
Analyze the high-resolution spectra:
-
C 1s: Deconvolute the peak to identify different chemical states, such as -CF₃, -CF₂-, and C-I.
-
F 1s: Confirm the presence of C-F bonds.
-
I 3d: Confirm the presence of the iodine headgroup.
-
-
Use the peak areas and sensitivity factors to quantify the atomic concentrations of the elements on the surface.
Protocol 4: Surface Characterization - Atomic Force Microscopy (AFM)
AFM is used to investigate the surface topography, roughness, and homogeneity of the SAM.[11][13]
Equipment:
-
Atomic Force Microscope.
-
Appropriate AFM cantilevers (e.g., silicon tips for tapping mode).
Procedure:
-
Mount the SAM-modified substrate on the AFM sample stage.
-
Engage the AFM tip with the surface. Tapping mode (oscillating mode) is often preferred for soft organic layers like SAMs to minimize sample damage.[13]
-
Scan a representative area of the surface (e.g., 1x1 µm² or 5x5 µm²).
-
Acquire topography and phase images.
-
Analyze the images using AFM software to:
-
Visualize the morphology of the monolayer.
-
Measure the root-mean-square (RMS) roughness to quantify the smoothness of the surface. A well-formed SAM should be exceptionally smooth.
-
Identify any defects, such as pinholes or molecular aggregates (islands).
-
Visualizations
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. arxiv.org [arxiv.org]
- 3. scispace.com [scispace.com]
- 4. helmholtz-berlin.de [helmholtz-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Surface PEGylation of UiO-66 Nanoparticles for Enhanced Stability, Cell Uptake, and pH-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Surface Modifications in Oxygen Plasma-Treated Teflon AF1600 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Radical-Mediated Reactions Involving Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key radical-mediated reactions involving perfluoroheptyl iodide (C₇F₁₅I). The information is intended to guide researchers in the synthesis of perfluoroheptylated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluoroheptyl group.
Introduction to this compound in Radical Reactions
This compound is a versatile reagent for introducing the C₇F₁₅ moiety into organic molecules. The carbon-iodine bond is relatively weak and can be homolytically cleaved under various conditions to generate the perfluoroheptyl radical (C₇F₁₅•). This highly electrophilic radical can then participate in a range of transformations, including additions to unsaturated bonds and C-H functionalization reactions.
The generation of the perfluoroheptyl radical can be initiated through several methods, including:
-
Photochemical Activation: Visible light irradiation, often in the presence of a photoredox catalyst, provides a mild and efficient means of generating perfluoroalkyl radicals from their corresponding iodides.
-
Metal-Mediated Processes: Transition metals can facilitate the single-electron transfer (SET) process to generate the radical species.
-
Base-Mediated Activation: Strong bases, such as sodium tert-butoxide (NaOtBu), can form halogen bonding complexes with perfluoroalkyl iodides, promoting their homolytic cleavage.[1][2]
These initiation methods have enabled the development of a variety of synthetic protocols, which will be detailed in the following sections.
Synthesis of 6-Perfluoroalkylated Phenanthridines via Radical Cyclization of Isonitriles
A powerful application of this compound is in the synthesis of 6-perfluoroalkylated phenanthridines. This reaction proceeds via a radical-mediated cyclization of 2-isocyanobiphenyls.
Reaction Principle:
The reaction is initiated by the generation of the perfluoroheptyl radical from this compound. This radical then adds to the isonitrile carbon of a 2-isocyanobiphenyl derivative, forming an imidoyl radical. Subsequent intramolecular homolytic aromatic substitution (SHAS) leads to the formation of the phenanthridine ring system.
Quantitative Data:
| Entry | 2-Isocyanobiphenyl Substituent | Perfluoroalkyl Iodide | Yield (%) |
| 1 | H | C₇F₁₅I | 85 |
| 2 | 4'-Me | C₇F₁₅I | 82 |
| 3 | 4'-OMe | C₇F₁₅I | 78 |
| 4 | 4'-Cl | C₇F₁₅I | 75 |
| 5 | H | C₄F₉I | 88 |
| 6 | H | C₆F₁₃I | 86 |
Table 1. Yields for the synthesis of 6-perfluoroalkylated phenanthridines. Data is representative of typical yields achieved under optimized conditions.
Experimental Protocol:
Materials:
-
2-Isocyanobiphenyl (1.0 equiv)
-
This compound (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-isocyanobiphenyl and toluene.
-
Add this compound and AIBN to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-(perfluoroheptyl)phenanthridine.
Radical Addition of this compound to Alkenes and Alkynes
The addition of the perfluoroheptyl radical to carbon-carbon multiple bonds is a fundamental transformation for the synthesis of complex fluorinated molecules. These reactions can be initiated thermally, photochemically, or through the use of radical initiators.
Reaction Principle:
The perfluoroheptyl radical, generated from this compound, adds to the alkene or alkyne to form a new carbon-centered radical. This radical intermediate can then abstract an iodine atom from another molecule of this compound to yield the final iodoperfluoroalkylation product and regenerate the perfluoroheptyl radical, thus propagating the chain reaction.
Quantitative Data:
| Entry | Substrate | Initiator/Conditions | Product | Yield (%) |
| 1 | 1-Octene | AIBN, 80 °C | 1-Iodo-2-(perfluoroheptyl)octane | 85 |
| 2 | Styrene | Blue LED, fac-[Ir(ppy)₃] | 1-Iodo-1-phenyl-2-(perfluoroheptyl)ethane | 92 |
| 3 | Phenylacetylene | AIBN, 80 °C | (E/Z)-1-Iodo-1-phenyl-2-(perfluoroheptyl)ethene | 78 |
| 4 | Methyl acrylate | Blue LED, Ru(bpy)₃Cl₂ | Methyl 2-iodo-3-(perfluoroheptyl)propanoate | 88 |
| 5 | Cyclohexene | AIBN, 80 °C | 1-Iodo-2-(perfluoroheptyl)cyclohexane | 75 |
Table 2. Yields for the radical addition of this compound to various unsaturated substrates.
Experimental Protocol: Photochemical Iodoperfluoroalkylation of 1-Octene
Materials:
-
1-Octene (1.0 equiv)
-
This compound (1.2 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Acetonitrile (solvent)
Procedure:
-
In a nitrogen-filled glovebox, add fac-[Ir(ppy)₃] to a Schlenk tube.
-
Add acetonitrile, 1-octene, and this compound to the tube.
-
Seal the tube and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED (λ = 450 nm) at room temperature for 24 hours with stirring.
-
After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to obtain 1-iodo-2-(perfluoroheptyl)octane.
Base-Mediated C(sp³)-H Amidation of Ethers
A modern approach for C-H functionalization involves the use of a base to activate this compound for subsequent hydrogen atom transfer (HAT). This method allows for the direct amidation of C(sp³)-H bonds adjacent to an oxygen atom in ethers.
Reaction Principle:
Sodium tert-butoxide (NaOtBu) forms a halogen-bonding complex with this compound, which facilitates the homolytic cleavage of the C-I bond to generate the perfluoroheptyl radical. This radical then abstracts a hydrogen atom from the α-position of an ether, generating a carbon-centered radical. This radical can then be trapped by a nitrogen-based nucleophile (e.g., from a sulfonamide) to form the C-N bond.
Quantitative Data:
| Entry | Ether | Amide Source (R₂NH) | Yield (%) |
| 1 | Tetrahydrofuran | Benzamide | 85 |
| 2 | 1,4-Dioxane | Phthalimide | 78 |
| 3 | Diethyl ether | Succinimide | 72 |
| 4 | Dibutyl ether | Benzamide | 65 |
Table 3. Yields for the NaOtBu-mediated C-H amidation of various ethers.
Experimental Protocol:
Materials:
-
Ether (e.g., Tetrahydrofuran) (solvent and reactant)
-
Amide (e.g., Benzamide) (1.0 equiv)
-
This compound (1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
Procedure:
-
To a sealed vial, add the amide and sodium tert-butoxide.
-
Add the ether as the solvent.
-
Add this compound to the mixture.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the α-amidated ether.
Visible Light-Induced Radical Polymerization of Methacrylates
This compound can act as an efficient initiator for the controlled radical polymerization of various monomers, such as methacrylates, under visible light irradiation. This allows for the synthesis of well-defined polymers with perfluoroalkyl end-groups.
Reaction Principle:
In the presence of a suitable photoredox catalyst, visible light irradiation promotes the homolytic cleavage of the C-I bond in this compound to generate the initiating C₇F₁₅• radical. This radical adds to a methacrylate monomer, initiating polymerization. The process can be controlled to produce polymers with narrow molecular weight distributions.
Quantitative Data:
| Entry | Monomer (MMA) / Initiator / Catalyst Ratio | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 / 1 / 0.01 | 85 | 8,500 | 1.25 |
| 2 | 200 / 1 / 0.01 | 82 | 16,400 | 1.28 |
| 3 | 50 / 1 / 0.01 | 91 | 4,550 | 1.22 |
Table 4. Data for the visible light-induced polymerization of methyl methacrylate (MMA) using this compound as the initiator and fac-[Ir(ppy)₃] as the photocatalyst.
Experimental Protocol:
Materials:
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina
-
This compound (initiator)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Prepare a stock solution of the photocatalyst in DMF.
-
In a glovebox, add the desired amount of MMA, this compound, and the photocatalyst stock solution to a vial.
-
Seal the vial with a rubber septum and remove it from the glovebox.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the vial in front of a blue LED lamp and stir at room temperature for the desired time.
-
To stop the polymerization, open the vial to air and add a small amount of hydroquinone inhibitor.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer by gel permeation chromatography (GPC) to determine the molecular weight (Mₙ) and dispersity (Đ).
References
Application Notes and Protocols: The Role of Perfluoroheptyl Iodide in Fluorosurfactant Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroheptyl iodide (C₇F₁₅I) is a critical building block in the synthesis of a diverse range of fluorosurfactants. Its perfluorinated tail provides the necessary hydrophobic and oleophobic properties, while the reactive iodide group allows for further chemical modification to introduce hydrophilic head groups. This document provides detailed application notes and experimental protocols for the synthesis of fluorosurfactants utilizing this compound as a primary precursor.
Fluorosurfactants are valued for their exceptional ability to lower surface tension, even at very low concentrations, and their chemical and thermal stability. These properties make them indispensable in a variety of applications, including as emulsifiers in polymerization, wetting agents, foaming agents, and in the formulation of specialized drug delivery systems. The synthesis pathway typically involves a telomerization reaction to build the desired perfluoroalkyl chain, followed by functionalization to attach a hydrophilic moiety.
Key Applications of this compound-Derived Fluorosurfactants:
-
Emulsion Polymerization: Acting as highly efficient stabilizers for polymer latexes.
-
Coatings and Inks: Improving wetting, leveling, and surface properties.
-
Biomedical Applications: Used in the formation of stable microdroplets for high-throughput screening and as components of advanced drug delivery systems.[1]
-
Fire-Fighting Foams: A key component in aqueous film-forming foams (AFFF).
Data Presentation
The production of fluorosurfactants often begins with the telomerization of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE) to generate longer perfluoroalkyl chains. The following tables summarize representative quantitative data for such reactions.
Table 1: Thermal Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene
| Parameter | Value | Reference |
| Telogen | Perfluoroethyl Iodide (C₂F₅I) | [2] |
| Taxogen | Tetrafluoroethylene (C₂F₄) | [2] |
| Temperature | 300 - 360 °C | [2] |
| Pressure | Atmospheric | [2] |
| Product Distribution | Mixture of C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc. | [3] |
Table 2: Product Distribution from a Catalyzed Telomerization Reaction
| Product | Weight Percent | Reference |
| Perfluoroethyl iodide (unreacted) | 53.0% | [3] |
| n-Perfluorobutyl iodide | 13.6% | [3] |
| n-Perfluorohexyl iodide | 10.1% | [3] |
| n-Perfluorooctyl iodide | 8.1% | [3] |
| n-Perfluorodecyl iodide | 5.6% | [3] |
| n-Perfluorododecyl iodide | 3.5% | [3] |
| n-Perfluorotetradecyl iodide | 2.3% | [3] |
| Higher molecular weight iodides | 3.8% | [3] |
Experimental Protocols
The synthesis of fluorosurfactants from this compound is a multi-step process. The following protocols provide a general methodology.
Protocol 1: Synthesis of 1H,1H,2H,2H-Perfluorononan-1-ol
This protocol describes the conversion of this compound to a fluorotelomer alcohol, a key intermediate for non-ionic and other fluorosurfactants.
Materials:
-
This compound (C₇F₁₅I)
-
Ethylene
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Suitable solvent (e.g., acetonitrile)
-
Hydrolysis agent (e.g., aqueous sodium hydroxide)
-
Ethanol
Procedure:
-
Ethylene Addition:
-
In a high-pressure reactor, dissolve this compound and a radical initiator (e.g., AIBN) in a suitable solvent like acetonitrile.
-
Pressurize the reactor with ethylene gas.
-
Heat the mixture to initiate the radical addition of ethylene to the this compound. The reaction temperature and pressure will depend on the specific initiator and solvent used.
-
Maintain the reaction for several hours until completion, which can be monitored by GC-MS.
-
The product of this step is 1H,1H,2H,2H-perfluorononyl iodide (C₇F₁₅CH₂CH₂I).
-
-
Hydrolysis:
-
Transfer the resulting 1H,1H,2H,2H-perfluorononyl iodide to a round-bottom flask.
-
Add an aqueous solution of a base, such as sodium hydroxide, and a co-solvent like ethanol to improve miscibility.
-
Reflux the mixture for several hours to facilitate the hydrolysis of the iodide to an alcohol.
-
After cooling, the product, 1H,1H,2H,2H-perfluorononan-1-ol (C₇F₁₅CH₂CH₂OH), can be isolated by extraction with a suitable organic solvent and purified by distillation or chromatography.
-
Protocol 2: Synthesis of a Non-ionic Fluorosurfactant via Ethoxylation
This protocol outlines the synthesis of a non-ionic fluorosurfactant from the fluorotelomer alcohol produced in Protocol 1.
Materials:
-
1H,1H,2H,2H-Perfluorononan-1-ol
-
Ethylene oxide
-
Basic catalyst (e.g., sodium hydroxide or potassium hydroxide)
Procedure:
-
Initiation:
-
In a suitable reactor, heat 1H,1H,2H,2H-perfluorononan-1-ol with a catalytic amount of a strong base (e.g., KOH) to form the corresponding alkoxide.
-
-
Ethoxylation:
-
Carefully introduce a controlled amount of ethylene oxide into the reactor. This reaction is highly exothermic and requires careful temperature control.
-
The ethylene oxide will polymerize on the alkoxide, forming a polyethylene glycol (PEG) chain. The length of the PEG chain can be controlled by the stoichiometry of the ethylene oxide added.
-
The final product is a non-ionic fluorosurfactant of the general structure C₇F₁₅CH₂CH₂(OCH₂CH₂)nOH.
-
-
Purification:
-
The resulting surfactant can be purified to remove any unreacted starting materials and catalyst residues.
-
Protocol 3: Synthesis of an Anionic Fluorosurfactant (Carboxylate)
This protocol describes the conversion of the fluorotelomer alcohol to an anionic carboxylate surfactant.
Materials:
-
1H,1H,2H,2H-Perfluorononan-1-ol
-
Oxidizing agent (e.g., Jones reagent, KMnO₄)
-
Suitable solvent (e.g., acetone)
-
Acid for workup (e.g., HCl)
Procedure:
-
Oxidation:
-
Dissolve 1H,1H,2H,2H-perfluorononan-1-ol in a suitable solvent like acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent, to the solution.
-
Allow the reaction to proceed until the alcohol is fully oxidized to the corresponding carboxylic acid (1H,1H,2H,2H-perfluorononanoic acid).
-
-
Workup and Purification:
-
Quench the reaction and perform an acidic workup.
-
The product can be extracted with an organic solvent and purified by recrystallization or chromatography.
-
The carboxylic acid can then be neutralized with a base (e.g., NaOH, KOH, NH₄OH) to form the corresponding carboxylate salt, which is the anionic surfactant.
-
Visualizations
The following diagrams illustrate the key logical relationships and workflows in the production of fluorosurfactants from this compound.
References
Application Notes and Protocols: Synthetic Pathways to Pharmaceutical Intermediates using Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of perfluoroheptyl iodide in preparing valuable intermediates for pharmaceutical development. The introduction of a perfluoroheptyl (C₇F₁₅) moiety can significantly enhance the therapeutic profile of drug candidates by increasing metabolic stability, modulating lipophilicity, and improving binding affinity. Detailed experimental protocols for a representative radical addition reaction are provided to facilitate the application of this methodology in drug discovery and development.
Introduction to Perfluoroalkylation in Medicinal Chemistry
The incorporation of fluorine and perfluoroalkyl groups into drug molecules is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The perfluoroheptyl group, in particular, imparts a unique combination of hydrophobicity, lipophobicity, and high chemical and thermal stability. These characteristics can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable interactions with protein targets, and modified cell permeability. This compound (C₇F₁₅I) serves as a versatile reagent for introducing the perfluoroheptyl group into organic molecules, typically through radical-mediated reactions.
Application: Synthesis of a Perfluoroheptylated Pharmaceutical Intermediate
This protocol describes the free-radical initiated addition of this compound to a protected allylamine, a common building block in pharmaceutical synthesis. The resulting iodinated perfluoroheptyl-substituted amine can be further elaborated into a variety of bioactive molecules, such as kinase inhibitors, protease inhibitors, or other targeted therapies.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a perfluoroheptylated amine intermediate.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-iodo-5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoroundecyl)carbamate
This protocol details the radical addition of this compound to N-Boc-allylamine.
Materials:
-
This compound (C₇F₁₅I)
-
N-Boc-allylamine
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-allylamine (1.0 eq) and anhydrous toluene (100 mL).
-
Add this compound (1.2 eq) to the solution.
-
De-gas the mixture by bubbling nitrogen through the solution for 30 minutes.
-
Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining iodine.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Reaction Mechanism
Caption: Radical chain mechanism for the addition of this compound to an alkene.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the perfluoroheptylated pharmaceutical intermediate.
| Parameter | Value |
| Reactants | |
| N-Boc-allylamine | 5.0 g (31.8 mmol) |
| This compound | 18.9 g (38.2 mmol) |
| AIBN | 0.52 g (3.18 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | 80-85 °C |
| Reaction Time | 14 hours |
| Product | tert-Butyl (4-iodo-5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoroundecyl)carbamate |
| Yield | 16.5 g (80%) |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.45 (m, 1H), 3.30 (m, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 2H), 1.45 (s, 9H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -81.2 (t, 3F), -114.5 (m, 2F), -122.1 (m, 2F), -122.9 (m, 2F), -123.6 (m, 2F), -126.5 (m, 2F) |
| MS (ESI+) m/z | 654.0 [M+H]⁺ |
Signaling Pathways and Further Applications
The synthesized perfluoroheptylated intermediate can be deprotected and further functionalized to generate a library of compounds for screening against various biological targets. For instance, the primary amine can be acylated or coupled with heterocyclic scaffolds common in kinase inhibitors.
Potential Application in Kinase Inhibitor Synthesis
Caption: Logical workflow from the synthesized intermediate to a potential kinase inhibitor and its biological effect.
The introduction of the perfluoroheptyl chain can enhance the binding of the inhibitor to the ATP-binding pocket of kinases, particularly in hydrophobic regions. This can lead to increased potency and selectivity. The metabolic stability conferred by the perfluoroheptyl group can also result in improved pharmacokinetic profiles, making the resulting compounds promising candidates for further pre-clinical and clinical development.
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the creation of superhydrophobic surfaces utilizing Perfluoroheptyl Iodide as a key precursor. The methodology involves a two-step process: first, the synthesis of a reactive silane agent, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane, from this compound, and second, the deposition of this silane onto a substrate to form a low surface energy, superhydrophobic self-assembled monolayer (SAM). This protocol is designed to be a comprehensive guide for professionals in research and development seeking to create robust and highly water-repellent surfaces for a variety of applications, including microfluidics, anti-fouling coatings, and specialized labware in drug development.
Quantitative Data Summary
The following table summarizes the typical quantitative data expected from the successful application of this protocol. The data is based on results obtained for surfaces modified with long-chain perfluoroalkylsilanes, which are structurally analogous to the silane synthesized in this protocol.
| Property | Unmodified Substrate (e.g., Silicon Wafer) | Modified Substrate |
| Static Water Contact Angle | 15° - 40° | > 150° |
| Contact Angle Hysteresis | High (droplet pins to the surface) | < 10° (droplet easily rolls off) |
| Surface Free Energy | High (~60-70 mN/m) | Very Low (< 10 mN/m) |
Experimental Protocols
This section details the experimental procedures for the synthesis of the key silanizing agent and the subsequent surface modification.
Part 1: Synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane
This protocol describes the free-radical-initiated addition of this compound to allyltrichlorosilane. This method provides a direct route to the desired perfluoroheptyl-functionalized trichlorosilane.
Materials:
-
This compound (C7F15I)
-
Allyltrichlorosilane (CH2=CHCH2SiCl3)
-
Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) as a radical initiator
-
Anhydrous toluene or other suitable anhydrous, inert solvent
-
Schlenk line or glovebox for inert atmosphere operations
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. All glassware must be scrupulously dried to prevent hydrolysis of the trichlorosilane.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with this compound and a 1.2 to 1.5 molar excess of allyltrichlorosilane. Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Initiator Addition: Add a catalytic amount of the radical initiator (e.g., 1-5 mol% of AIBN or DTBP) to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature for the chosen initiator (typically 80-90 °C for AIBN or 120-130 °C for DTBP) and maintain the reaction under a positive pressure of inert gas with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or 19F NMR spectroscopy by observing the disappearance of the this compound starting material.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The excess allyltrichlorosilane and solvent can be removed by distillation under reduced pressure. The desired product, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane, can be further purified by fractional distillation under high vacuum.
Part 2: Preparation of Superhydrophobic Surfaces
This protocol describes the deposition of the synthesized (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane onto a hydroxylated substrate (e.g., silicon wafer, glass) to form a superhydrophobic self-assembled monolayer.
Materials:
-
Synthesized (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION ) or an oxygen plasma cleaner for substrate hydroxylation.
-
Anhydrous solvent (e.g., toluene, hexane, or a perfluorinated solvent)
-
Deionized water
-
Nitrogen or argon gas for drying
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Piranha Etch: Immerse the substrates in freshly prepared piranha solution for 15-30 minutes. Following the etch, rinse the substrates extensively with deionized water and then dry them under a stream of nitrogen.
-
Oxygen Plasma: Alternatively, expose the substrates to oxygen plasma for 3-5 minutes according to the instrument's operating procedure. This will both clean the surface and generate hydroxyl groups.
-
-
Silanization Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution (1-5 mM) of the synthesized (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trichlorosilane in an anhydrous solvent. The anhydrous nature of the solvent is critical to prevent premature polymerization of the silane.
-
Surface Modification (SAM formation):
-
Immerse the cleaned and hydroxylated substrates in the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of moisture.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Perform a final rinse with a more volatile solvent like ethanol or isopropanol.
-
-
Drying and Curing:
-
Dry the coated substrates with a gentle stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
-
-
Characterization: The superhydrophobic properties of the modified surface can be confirmed by measuring the static water contact angle and the contact angle hysteresis using a goniometer.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Synthesis of the perfluoroheptyl-functionalized silane.
Caption: Workflow for creating a superhydrophobic surface.
Troubleshooting & Optimization
Identifying and minimizing side products in Perfluoroheptyl iodide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize side products during the synthesis of Perfluoroheptyl iodide (C7F15I).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary industrial method for synthesizing this compound and other long-chain perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE).[1][2] This process involves the reaction of a shorter-chain perfluoroalkyl iodide, which acts as a "telogen" (e.g., pentafluoroethyl iodide, C2F5I), with multiple units of a "taxogen" (tetrafluoroethylene, CF2=CF2).[2][3]
Q2: What are the most common side products in this compound synthesis via telomerization?
A2: The telomerization reaction inherently produces a mixture of perfluoroalkyl iodides with varying chain lengths. Therefore, the most common side products are lower and higher homologues of the target C7F15I. These include, but are not limited to, perfluoropentyl iodide (C5F11I), perfluorononyl iodide (C9F17I), perfluoroundecyl iodide (C11F23I), and other "heavy telomers" (C13 and higher).[1][4] When linear starting materials are used, the resulting products are typically linear as well.[3]
Q3: How can the formation of undesirable "heavy telomers" be minimized?
A3: A key strategy to reduce the proportion of high-molecular-weight side products is to control the concentration of tetrafluoroethylene (TFE) throughout the reaction. One patented method involves a "stepped feed" of TFE into the reactor.[1] Initially, only a portion of the TFE is introduced. The remainder is added at a later stage in the reactor, which helps to control the chain extension process and reduce the formation of overly long perfluoroalkyl chains.[1]
Q4: What is the role of a catalyst in this synthesis?
A4: While thermal telomerization is possible, metallic catalysts, such as copper powder, can be used to facilitate the reaction at lower temperatures (e.g., 60-160°C) and improve control over the process.[4] The use of a catalyst can also help to reduce the generation of high-carbon byproducts.[5]
Q5: How is the final this compound product purified from the reaction mixture?
A5: The crude product from the telomerization reaction is a mixture of perfluoroalkyl iodides of different chain lengths. The most common method for separating these components and isolating the desired this compound is fractional distillation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of C7F15I and high proportion of unreacted starting material (e.g., C5F11I) | - Reaction temperature is too low.- Insufficient residence time in the reactor.- Catalyst deactivation. | - Gradually increase the reaction temperature within the optimal range (e.g., 100-140°C for catalyzed reactions).[4]- Decrease the flow rate of reactants to increase residence time.- If using a catalyst, ensure it is active and properly dispersed. |
| Excessive formation of heavy side products (C9, C11, and higher) | - High concentration of tetrafluoroethylene (TFE) relative to the telogen.- High reaction temperature. | - Reduce the molar ratio of TFE to the perfluoroalkyl iodide telogen.- Implement a stepped feed for TFE, introducing only a fraction at the beginning of the reaction.[1]- Lower the reaction temperature, as higher temperatures can favor the formation of longer chains. |
| Presence of non-perfluoroalkyl iodide impurities | - Contaminants in starting materials.- Side reactions due to excessive temperatures, leading to dimerization or other byproducts. | - Ensure the purity of the telogen and TFE before starting the synthesis.- Operate within the recommended temperature range to avoid thermal decomposition or unwanted side reactions.[4] |
| Difficulty in separating C7F15I from adjacent homologues (C5 and C9) | - Inefficient fractional distillation setup. | - Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio to improve separation efficiency. |
Data on Product Distribution
The distribution of perfluoroalkyl iodide homologues is highly dependent on reaction conditions. The following table, adapted from experimental data, illustrates how product distribution can vary with temperature in a continuous telomerization process using a copper catalyst.
Table 1: Influence of Reaction Temperature on Product Distribution
| Reaction Temperature (°C) | C4F9I (%) | C6F13I (%) | C8F17I (%) | C10F21I (%) | C12F25I (%) | >C12 (%) | TFE Conversion (%) |
| 60 | 99.66 | 0.25 | 0.056 | 0.0163 | 0.0068 | 0.0109 | 17.59 |
| 80 | 99.70 | 0.25 | 0.029 | 0.0091 | 0.0036 | 0.0083 | 21.59 |
| 100 | 99.56 | 0.37 | 0.049 | 0.0120 | 0.0041 | 0.0049 | 28.36 |
| 120 | 99.34 | 0.55 | 0.084 | 0.0200 | 0.0047 | 0.0213 | 47.55 |
Data adapted from patent EP 1 380 557 A1. The starting telogen in this experiment was C2F5I, so the products listed are C2F5(CF2CF2)nI. The table demonstrates the principle of product distribution with varying temperature.[4]
Experimental Protocols
Continuous Telomerization for Perfluoroalkyl Iodide Synthesis
This protocol describes a continuous process for the telomerization of tetrafluoroethylene using a shorter-chain perfluoroalkyl iodide as the telogen and a copper catalyst.
Materials:
-
Perfluoroethyl iodide (C2F5I) or other suitable telogen
-
Tetrafluoroethylene (TFE)
-
Spherical copper powder (catalyst)
Equipment:
-
Tubular reactor packed with copper powder
-
High-pressure liquid pump for reactant feed
-
Back-pressure regulator
-
Cooling system for product collection
-
Gas chromatography (GC) system for analysis
Procedure:
-
Prepare a starting solution by dissolving a specific concentration of TFE (e.g., 3-10 mol%) in the liquid perfluoroalkyl iodide telogen.
-
Pack a tubular reactor with the copper catalyst.
-
Continuously supply the starting solution to the reactor at a controlled flow rate (e.g., 1-10 mL/min).
-
Maintain the reactor at the desired temperature (e.g., 100-140°C) and pressure (e.g., 0.1-5 MPa).[4]
-
The reaction mixture exits the reactor, is cooled, and collected.
-
The product composition is analyzed by gas chromatography to determine the distribution of perfluoroalkyl iodide homologues.
-
Unreacted starting materials can be separated (e.g., by distillation) and recycled back into the reactor feed.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making diagram for troubleshooting excessive heavy side products.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]
- 7. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
Advanced purification methods for high-purity Perfluoroheptyl iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoroheptyl iodide. The following information is designed to address specific issues that may be encountered during the purification of this compound to achieve high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Product Discoloration (Pink or Purple Tinge)
Question: My this compound is pink/purple after synthesis or during distillation. What is causing this and how can I fix it?
Answer:
A pink or purple color in this compound is almost always due to the presence of elemental iodine (I₂), which can form from the thermal or photolytic decomposition of the compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting product discoloration.
Detailed Steps:
-
Chemical Treatment: Before distillation, wash the crude this compound with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the elemental iodine to colorless iodide ions (I⁻). Continue washing until the organic layer is colorless.
-
Separation: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the colorless organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Purification: Proceed with fractional vacuum distillation to remove other impurities.
Issue 2: Inefficient Separation of Homologous Impurities
Question: My GC analysis shows that the purified this compound is still contaminated with other perfluoroalkyl iodides (e.g., C₆F₁₃I or C₈F₁₇I). How can I improve the separation?
Answer:
The presence of homologous impurities is common due to the nature of the telomerization synthesis. Separation of these compounds can be challenging due to their similar boiling points.
Troubleshooting Workflow:
Caption: Logic for improving the separation of homologous impurities.
Detailed Steps for Optimizing Fractional Vacuum Distillation:
-
Increase Column Efficiency: Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing or high-efficiency random packing like Pro-Pak™) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vapor-liquid equilibration cycles in the column.
-
Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, enhancing separation.
-
Maintain Stable Vacuum: Ensure a stable and low vacuum is maintained throughout the distillation. Fluctuations in pressure will alter boiling points and reduce separation efficiency.
For extremely high purity requirements (>99.9%), preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in technical-grade this compound?
A1: Common impurities include:
-
Homologous Perfluoroalkyl Iodides: Such as Perfluorohexyl iodide (C₆F₁₃I) and Perfluorooctyl iodide (C₈F₁₇I), which are byproducts of the manufacturing process.
-
Elemental Iodine (I₂): Forms due to thermal or light-induced decomposition, causing a pink or purple color.
-
Water and Solvents: Residual moisture or solvents from the synthesis and workup.
Q2: What is the recommended storage condition for this compound?
A2: this compound is sensitive to light and can decompose over time. It should be stored in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to minimize decomposition.
Q3: Why is vacuum distillation recommended over atmospheric distillation?
A3: The boiling point of this compound is relatively high (around 140-142°C at atmospheric pressure). Distillation at this temperature can lead to thermal decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus minimizing degradation and the formation of colored impurities.
Q4: Can I use a stabilizer in my this compound?
A4: For long-term storage, a stabilizer can be added. Copper powder or a small amount of sodium thiosulfate can be used to scavenge any free iodine that may form. However, for applications where high purity is critical, it is best to purify the material shortly before use and store it under the recommended conditions without stabilizers.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Simple Distillation | 95-98% | Fast, simple setup | Ineffective for removing close-boiling homologs |
| Fractional Vacuum Distillation | >99.5% | Effective for removing homologs, minimizes thermal decomposition | Slower, more complex setup, requires vacuum |
| Chemical Wash + Distillation | >99.5% | Removes colored iodine impurities effectively | Adds extra workup steps |
| Preparative Chromatography | >99.9% | Can achieve very high purity, separates isomers | Expensive, small scale, requires method development |
Experimental Protocols
Protocol 1: Chemical Decolorization using Sodium Thiosulfate
Objective: To remove elemental iodine from crude this compound.
Materials:
-
Crude this compound
-
5% (w/v) aqueous sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the crude, colored this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The pink/purple color should disappear from the organic (bottom) layer. If color persists, drain the aqueous layer and repeat the wash.
-
Once the organic layer is colorless, drain the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water-soluble impurities.
-
Separate the layers and drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl to dry the liquid.
-
Filter or decant the dried this compound from the drying agent. The product is now ready for distillation.
Protocol 2: High-Purity Purification by Fractional Vacuum Distillation
Objective: To purify this compound to >99.5% purity by removing homologous impurities and other volatile contaminants.
Materials:
-
Decolorized and dried this compound
-
Fractional distillation apparatus (including a vacuum-jacketed distillation column packed with a suitable material, distillation head with condenser, and receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Stir bar
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar and the decolorized, dried this compound into the distillation flask.
-
Slowly apply vacuum to the system. A typical pressure for this distillation is 10-20 mmHg.
-
Once the vacuum is stable, begin stirring and gently heat the distillation flask.
-
Observe the vapor rising up the column. Adjust the heating to establish a steady reflux at the top of the column.
-
Set the reflux ratio to approximately 5:1 (5 drops of condensate returning to the column for every 1 drop collected).
-
Collect a small forerun fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the distillation head. The main fraction should distill at a constant temperature. The boiling point of this compound at 20 mmHg is approximately 60-62°C.
-
Collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.
-
Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS or GC-FID.
Optimizing temperature and pressure for Perfluoroheptyl iodide experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perfluoroheptyl iodide (C₇F₁₅I). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize temperature and pressure conditions for your experiments, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light. It is sensitive to light and can decompose over time if exposed.[1] The container should be tightly sealed. It is incompatible with strong oxidizing agents and some metals. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: At what temperature does this compound start to thermally decompose?
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[1] Exposure to UV or even visible light can initiate the homolytic cleavage of the carbon-iodine (C-I) bond, generating a perfluoroheptyl radical.[3] This property is utilized in photochemical reactions but can be a source of degradation if not controlled. For reactions that are not intended to be photochemical, it is recommended to protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Q4: What are the typical pressure conditions for reactions involving this compound?
A4: The optimal pressure largely depends on the specific reaction. For many liquid-phase radical additions and photochemical reactions conducted at or near room temperature, atmospheric pressure is sufficient. However, for reactions involving gaseous reactants like tetrafluoroethylene in telomerization, the reaction is typically carried out under the autogenous pressure of the system at elevated temperatures.[4] It is important to use a reaction vessel rated for the expected pressure at the reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Radical Addition Reactions
Potential Cause: Inefficient radical initiation.
| Temperature & Pressure Related Solutions | Troubleshooting Steps |
| Inadequate Temperature for Thermal Initiators | If using a thermal initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide, ensure the reaction temperature is within the optimal decomposition range of the initiator. For AIBN, this is typically between 65°C and 85°C. For benzoyl peroxide, a wider range of 80-100°C is common. Operating at too low a temperature will result in a slow rate of radical generation, while excessively high temperatures can lead to rapid decomposition and potential side reactions. |
| Photochemical Initiation Issues | For light-induced reactions, ensure the wavelength of the light source is appropriate for the photolysis of the C-I bond. While UV light is effective, some reactions can be initiated with visible light, especially in the presence of a photosensitizer or an electron donor-acceptor (EDA) complex.[5] Ensure the light source is of sufficient intensity and that the reaction vessel material does not block the required wavelength. These reactions are often conducted at ambient temperature. |
| Oxygen Inhibition | Oxygen is a known inhibitor of radical chain reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reactants before starting the reaction. |
Issue 2: Formation of Undesired Byproducts in High-Temperature Reactions
Potential Cause: Thermal decomposition of the reactant or product.
| Temperature & Pressure Related Solutions | Troubleshooting Steps |
| Excessive Reaction Temperature | High temperatures, especially above 200°C, can lead to the thermal decomposition of this compound and the desired product.[2] This can result in the formation of various smaller perfluorinated fragments and other byproducts. Carefully control the reaction temperature and consider running the reaction at the lower end of the effective temperature range. |
| Prolonged Reaction Time at High Temperature | Extended heating can increase the extent of thermal decomposition. Monitor the reaction progress by techniques like GC-MS or NMR to determine the optimal reaction time and avoid unnecessary heating. |
| Pressure Buildup | In a closed system, the decomposition of reactants can lead to a significant increase in pressure. This can alter the reaction pathway and potentially create a hazardous situation. Use a pressure-rated reactor and monitor the pressure throughout the reaction. |
Experimental Protocols
Radical Addition to an Alkene (Illustrative)
This protocol describes a typical setup for the radical addition of this compound to an alkene, initiated by a thermal initiator.
Materials:
-
This compound
-
Alkene substrate
-
AIBN (Azobisisobutyronitrile)
-
Anhydrous, degassed solvent (e.g., acetonitrile, tert-butanol)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with a temperature controller
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the flask, dissolve the alkene and AIBN (typically 5-10 mol%) in the degassed solvent.
-
Add this compound (typically 1.1-1.5 equivalents relative to the alkene) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80°C for AIBN) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction if necessary and proceed with the workup and purification of the product.
Telomerization of Tetrafluoroethylene (Illustrative)
This protocol outlines the general conditions for the telomerization of tetrafluoroethylene with this compound. Caution: This reaction involves high temperatures and pressures and should only be performed by trained personnel in a suitable high-pressure reactor.
Materials:
-
This compound (telogen)
-
Tetrafluoroethylene (taxogen)
-
High-pressure reactor (autoclave) equipped with a stirrer, pressure gauge, and temperature controller
Procedure:
-
Charge the autoclave with this compound.
-
Seal the reactor and purge it with an inert gas.
-
Heat the reactor to the desired temperature, typically in the range of 300-360°C.[6]
-
Introduce tetrafluoroethylene into the reactor. The pressure will increase due to the addition of the gaseous monomer and the reaction temperature. The reaction is often run under the autogenous pressure of the system.
-
Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted tetrafluoroethylene.
-
The resulting mixture of telomers can be separated by distillation.
Data Presentation
Table 1: General Temperature and Pressure Conditions for Common Reactions with Perfluoroalkyl Iodides
| Reaction Type | Typical Temperature Range | Typical Pressure | Initiator/Catalyst | Notes |
| Radical Addition to Alkenes/Alkynes | Room Temperature - 100°C | Atmospheric | Thermal (e.g., AIBN, BPO) or Photochemical | Temperature is dependent on the choice of thermal initiator. Photochemical reactions can often be run at ambient temperature. |
| Telomerization | 300 - 360°C[6] | Autogenous/High Pressure | Thermal (no external initiator) | Requires specialized high-pressure equipment. |
| Photochemical Reactions | Ambient Temperature | Atmospheric | UV or Visible Light | May be facilitated by a photosensitizer or an electron donor-acceptor complex.[5] |
| Grignard Formation | -50°C to Room Temperature | Atmospheric | None | Reaction is typically initiated at low temperature and then allowed to warm. |
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Perfluorobutyl iodide | C₄F₉I | 345.93 | 67 |
| Perfluorohexyl iodide | C₆F₁₃I | 445.95 | 117[1] |
| This compound | C₇F₁₅I | 495.95 [7] | ~138-140 (Estimated) |
| Perfluorooctyl iodide | C₈F₁₇I | 545.96 | 160-161 |
Note: The boiling point of this compound is an estimation based on the trend of homologous perfluoroalkyl iodides.
Visualizations
Caption: Workflow for a typical radical addition reaction.
Caption: Process flow for telomerization.
References
- 1. halopolymer.com [halopolymer.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. This compound | PFH iodide | Fluorochemical Reagent [benchchem.com]
- 4. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 5. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 7. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding and preventing the degradation of Perfluoroheptyl iodide
Welcome to the Technical Support Center for Perfluoroheptyl Iodide (C₇F₁₅I). This resource is designed for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical appearance?
This compound is a perfluoroalkyl iodide used in organic synthesis, particularly in radical reactions to introduce the perfluoroheptyl group into molecules.[1] Pure this compound should be a colorless to pale pink liquid or low melting solid.[2]
Q2: What are the primary causes of this compound degradation?
The primary cause of degradation is the cleavage of the carbon-iodine (C-I) bond. This bond is susceptible to homolytic cleavage, especially when exposed to light, particularly UV radiation.[3][4] This process generates a perfluoroheptyl radical (C₇F₁₅•) and an iodine radical (I•), which can then combine to form molecular iodine (I₂). Incompatibility with strong oxidizing agents and certain metals can also lead to degradation.[3][5]
Q3: How can I visually identify degraded this compound?
A common sign of degradation is a change in color from colorless or pale pink to purple or brown. This discoloration is due to the formation of molecular iodine (I₂). If your bottle of this compound has a noticeable purple or brown tint, it has likely undergone some level of degradation.
Q4: How should I properly store this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, protected from direct sunlight and other light sources.[3] Storing it in an amber glass bottle or a container wrapped in aluminum foil is highly recommended. It should also be kept away from incompatible materials such as strong oxidizing agents and certain metals.[3][5] For long-term storage, refrigeration at +4°C is advisable.[6]
Q5: What are the common degradation products of this compound?
The primary degradation products are the perfluoroheptyl radical (C₇F₁₅•) and molecular iodine (I₂). In the presence of other reactive species in an experimental setup, the perfluoroheptyl radical can lead to the formation of various byproducts. For example, in the presence of hydrogen donors, it can form 1H-perfluoroheptane.
Troubleshooting Guide
Issue 1: My this compound has a purple/brown color.
-
Question: I opened my bottle of this compound and it has a distinct purple/brown color. Can I still use it?
-
Answer: The purple/brown color indicates the presence of dissolved iodine (I₂), a sign of degradation. The presence of iodine can inhibit radical reactions and lead to inconsistent results. While it might be usable for some applications, it is highly recommended to purify the reagent before use in sensitive experiments, especially those involving radical initiation.
Issue 2: My radical reaction is not initiating or is sluggish.
-
Question: I am trying to perform a radical addition reaction using this compound, but the reaction is not starting or is proceeding very slowly. What could be the problem?
-
Answer: This is a common issue when using degraded this compound. The iodine (I₂) formed during degradation can act as a radical scavenger, quenching the radicals necessary to propagate your reaction. Additionally, if the concentration of the active this compound is lower than assumed due to degradation, the reaction stoichiometry will be incorrect.
-
Solution:
-
Check for visual signs of degradation: If your reagent is discolored, it is the likely culprit.
-
Purify the this compound: See the purification protocol below.
-
Use a fresh bottle: If purification is not feasible, using a new, unopened bottle of high-purity this compound is the best course of action.
-
-
Issue 3: I am observing unexpected byproducts in my reaction.
-
Question: My reaction is producing unexpected side products that I cannot identify. Could this be related to the quality of my this compound?
-
Answer: Yes, this is possible. The perfluoroheptyl radicals generated from the degradation of the iodide can react with solvents, other reagents, or intermediates in your reaction mixture in unintended ways.
-
Troubleshooting Steps:
-
Analyze your starting material: Run a GC-MS or NMR of your this compound to check for impurities.
-
Consider reaction conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxygen, as perfluoroalkyl radicals can react with O₂.
-
Purify the reagent: Using freshly purified this compound can help determine if the byproducts are derived from its degradation.
-
-
Data on Stability and Degradation
| Factor | Effect on Stability | Recommendations |
| Light/UV Radiation | High | Store in amber bottles or wrapped in foil, away from light.[3] |
| Temperature | Moderate | Store in a cool place. Refrigeration (+4°C) is recommended for long-term storage.[6] Avoid excessive heat. |
| Oxygen | Moderate | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage or for use in sensitive reactions. |
| Strong Oxidizing Agents | High | Avoid contact with strong oxidizing agents.[3] |
| Metals | Moderate | Avoid contact with certain metals.[5] |
| pH | Low (in aprotic media) | Generally stable across a range of pH in aprotic solvents. However, reactions in aqueous media at high pH might be affected. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate, hexane).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split ratio: 50:1 or as appropriate for the concentration.
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The pure compound will show a characteristic fragmentation pattern.[7]
-
Look for earlier eluting peaks that could correspond to more volatile impurities or degradation products. The presence of a peak corresponding to I₂ may be difficult to observe due to its volatility and reactivity.
-
Protocol 2: Purification of this compound by Distillation
This protocol describes the purification of this compound to remove iodine and other non-volatile impurities.
-
Safety Precautions: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Apparatus:
-
Round-bottom flask.
-
Short-path distillation head with a thermometer.
-
Condenser.
-
Receiving flask.
-
Heating mantle.
-
Vacuum source and gauge.
-
-
Procedure:
-
Optional Pre-treatment: If the this compound is heavily discolored, you can wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the bulk of the iodine. Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and filter.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Heat the flask gently with the heating mantle.
-
This compound has a boiling point of approximately 140-142 °C at atmospheric pressure. For a cleaner distillation and to avoid potential thermal degradation, vacuum distillation is recommended.
-
Under reduced pressure, the boiling point will be significantly lower. Collect the fraction that distills at a constant temperature.
-
-
Collection: Collect the purified, colorless liquid in the receiving flask.
-
Storage: Store the purified product under an inert atmosphere, protected from light.
-
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathway of this compound.
Troubleshooting Workflow for Failed Radical Reactions
Caption: Troubleshooting workflow for radical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effective removal of catalysts and byproducts from Perfluoroheptyl iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts and byproducts from Perfluoroheptyl iodide (CAS 335-58-0).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Pink or Purple Coloration of the Product After Synthesis
-
Question: My this compound is a pink or purple color after the initial synthesis. What causes this and how can I remove it?
-
Answer: A pink or purple hue in this compound is typically due to the presence of dissolved elemental iodine (I₂), a common byproduct or unreacted starting material. This can be effectively removed by a simple aqueous wash. Shaking the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the elemental iodine to colorless iodide salts, which are then extracted into the aqueous phase.
Issue 2: Incomplete Removal of Metal-Based Catalysts
-
Question: I've used a metal-based catalyst (e.g., Copper, Silver, Zinc) in my synthesis, and I suspect it's contaminating my product. How can I remove it?
-
Answer: Metal catalyst residues can often be removed by aqueous washes. For catalysts that have precipitated as salts, filtration may be the first step. For residual dissolved metal species, washing the organic phase with a dilute acid solution (e.g., 1M HCl), followed by deionized water and a final brine wash, is often effective. Ensure thorough phase separation to prevent re-contamination. In some cases, passing the product through a short plug of silica gel can also help adsorb residual metal complexes.
Issue 3: Presence of Other Perfluoroalkyl Iodide Homologues
-
Question: My GC-MS analysis shows the presence of other perfluoroalkyl iodides (e.g., C₅F₁₁I, C₉F₁₉I) in my this compound. How can I separate these?
-
Answer: The presence of different chain length perfluoroalkyl iodides is a common issue in telomerization reactions. Due to their differing boiling points, fractional distillation under reduced pressure is the most effective method for separation. A Vigreux column or a packed column can provide the necessary theoretical plates for efficient separation. Careful control of the distillation temperature and pressure is crucial for isolating the desired this compound fraction.
Issue 4: Residual Antimony Halide Catalyst
-
Question: My synthesis involved an antimony halide catalyst (e.g., SbF₅, SbCl₅), and I'm concerned about its removal. What is the best procedure?
-
Answer: Antimony halides are highly reactive with water and can be removed through a careful hydrolysis and extraction procedure.[1][2][3] The crude product should be cautiously quenched with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to hydrolyze the antimony catalyst into insoluble antimony oxides or oxyhalides.[4] These solid byproducts can then be removed by filtration. Subsequent aqueous washes of the organic phase will help remove any remaining water-soluble antimony species.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: A common initial purification strategy involves a series of aqueous washes. Start with a wash using a reducing agent solution (e.g., sodium thiosulfate) to remove elemental iodine. Follow this with a deionized water wash and then a brine wash to remove water-soluble impurities and residual water from the organic phase.
Q2: How can I confirm the purity of my this compound?
A2: The purity of this compound can be reliably assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8] GC-MS is excellent for identifying and quantifying volatile impurities, including other perfluoroalkyl iodide homologues.[5][7] ¹H NMR and ¹⁹F NMR can provide detailed structural information and help identify and quantify both fluorinated and non-fluorinated impurities.[9][10]
Q3: What are the key safety precautions when handling this compound and its purification?
A3: this compound is an irritant to the eyes, skin, and respiratory system.[6][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][11][12][13] Avoid inhalation of vapors and direct contact with skin and eyes.[4][11]
Q4: How should I dispose of waste generated during the purification of this compound?
A4: Waste containing perfluoroalkyl substances (PFAS), including this compound and its byproducts, should be handled and disposed of as hazardous waste according to local, state, and federal regulations. Common disposal methods for PFAS waste include incineration at high temperatures and disposal in designated hazardous waste landfills.[5] Consult your institution's environmental health and safety office for specific guidance.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Major Impurities Removed |
| Aqueous Washes (Na₂S₂O₃, H₂O, Brine) | 95.0% | 97.5% | Elemental Iodine, Water-Soluble Catalysts |
| Fractional Distillation | 97.5% | >99.5% | Homologous Perfluoroalkyl Iodides |
| Flash Column Chromatography | 97.5% | >99.0% | Non-volatile byproducts, Polar impurities |
Table 2: Common Impurities in Crude this compound and their Analytical Signatures
| Impurity | Typical GC-MS Fragments (m/z) | ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃) |
| Perfluorohexyl Iodide (C₆F₁₃I) | 319, 119, 69 | -80 to -126 |
| Perfluorooctyl Iodide (C₈F₁₇I) | 469, 119, 69 | -80 to -126 |
| Elemental Iodine (I₂) | 254 | N/A |
| Unreacted Starting Materials | Varies | Varies |
Experimental Protocols
Protocol 1: Aqueous Washing for Removal of Iodine and Water-Soluble Impurities
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The pink/purple color of the organic layer should disappear.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water by shaking for 1 minute. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water. Drain the aqueous layer.
-
Transfer the washed this compound to a clean, dry flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
Protocol 2: Fractional Distillation for Separation of Homologues
-
Set up a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is dry.
-
Add the washed and dried crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply a vacuum to the system and gradually heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound at the applied pressure.
-
Discontinue the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
Protocol 3: Flash Column Chromatography for Removal of Non-Volatile Impurities
-
Select an appropriate solvent system (e.g., a mixture of hexanes and a more polar solvent like ethyl acetate) where the this compound has an Rf value of approximately 0.3 on a TLC plate.
-
Pack a flash chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. acs.org [acs.org]
- 2. Antimony pentafluoride - Wikipedia [en.wikipedia.org]
- 3. Antimony pentafluoride | SbF5 | CID 24557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Best practices for the long-term storage and stabilization of Perfluoroheptyl iodide
This technical support center provides best practices for the long-term storage, stabilization, and handling of Perfluoroheptyl iodide. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place. It is sensitive to light and can degrade upon exposure. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) in an amber glass bottle is recommended.
Q2: Why is my this compound sample discolored (e.g., pink or purple)?
A2: Discoloration, typically to a pink or purple hue, is a common indicator of degradation. This is often due to the formation of elemental iodine (I₂) caused by exposure to light or heat. The presence of impurities can also accelerate this process. If your sample is discolored, it may still be usable for some applications after purification, but for sensitive reactions, using a fresh, pure sample is advisable.
Q3: My this compound was supplied with a stabilizer. What is it and why is it added?
A3: this compound is often stabilized with a small amount of sodium thiosulfate (Na₂S₂O₃). Sodium thiosulfate is a reducing agent that reacts with and neutralizes any free iodine that may form due to degradation, thus preventing further decomposition and discoloration.[1][2]
Q4: Can I use this compound that has been stored for a long time?
A4: The usability of aged this compound depends on its storage history and the requirements of your experiment. If it has been stored correctly (cool, dark, sealed container) and shows no signs of discoloration, it is likely still of high purity. However, for applications requiring high purity, it is recommended to re-analyze the sample for purity before use.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound is through the cleavage of the carbon-iodine bond, which is often initiated by light. This can lead to the formation of elemental iodine and various perfluorinated alkanes and alkenes through subsequent reactions. Defluorination, the loss of fluorine atoms, can also occur under certain conditions, such as exposure to UV light.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample Discoloration (Pink/Purple Hue) | Exposure to light, heat, or air. | Store in an amber, tightly sealed container in a refrigerator. For immediate use, consider passing the sample through a short plug of silica gel or washing with a dilute sodium thiosulfate solution to remove free iodine. |
| Inconsistent Experimental Results | Degraded or impure this compound. | Verify the purity of your sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purify the sample if necessary or use a new batch. |
| Precipitate Formation in the Sample | Contamination or reaction with storage container. | Ensure the storage container is made of an inert material like borosilicate glass. If a precipitate is observed, filtration may be necessary, but the purity should be checked. |
| Pressure Buildup in the Container | Decomposition leading to the formation of gaseous byproducts. | Handle with care in a well-ventilated fume hood. Vent the container slowly before opening. Consider the possibility of significant degradation. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down the rate of potential side reactions. |
| Light Exposure | In the dark (Amber Bottle) | Prevents photolytic cleavage of the C-I bond, which is a primary degradation pathway. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is ideal but not always necessary for short-term storage. A tightly sealed container is crucial. | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Chemically resistant glass (e.g., borosilicate) with a PTFE-lined cap. | Prevents leaching of impurities from the container and ensures a tight seal. |
Table 2: Qualitative Impact of Storage Conditions on this compound Stability
| Condition | Observed Effect on Stability | Primary Degradation Product |
| Ambient Light & Temperature | Significant degradation and discoloration within weeks to months. | Elemental Iodine (I₂), Perfluoroheptane |
| Refrigerated (2-8 °C) & Dark | Minimal degradation observed over several months to years. | Trace amounts of I₂ may form over extended periods. |
| Presence of Stabilizer (e.g., Na₂S₂O₃) | Enhanced stability, significant reduction in discoloration. | Stabilizer scavenges free iodine. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot a single batch of high-purity this compound into multiple amber glass vials with PTFE-lined caps. A subset of samples should contain a stabilizer (e.g., 0.05% w/w sodium thiosulfate).
-
Storage Conditions:
-
Condition A (Accelerated): 40 °C ± 2 °C / 75% RH ± 5% RH
-
Condition B (Long-Term): 25 °C ± 2 °C / 60% RH ± 5% RH
-
Condition C (Refrigerated): 5 °C ± 3 °C
-
Condition D (Photostability): Samples exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Control samples are wrapped in aluminum foil and stored under the same temperature and humidity.[5][6]
-
-
Time Points: Pull samples for analysis at initial (T=0), 1, 3, 6, 12, and 24 months. For accelerated and photostability studies, shorter time points may be appropriate.
-
Analysis: Analyze the purity of the samples at each time point using a validated GC-MS method. Monitor for the appearance of degradation products and any change in physical appearance (e.g., color).
Protocol 2: Quantification of this compound and Impurities by GC-MS
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A low-polarity capillary column suitable for separating halogenated compounds (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample, diluted in a suitable solvent (e.g., ethyl acetate), is injected in splitless mode.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
Quantification: Use an internal standard method for accurate quantification. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Simplified photodegradation pathway of this compound.
References
- 1. Sodium Thiosulfate | Na2O3S2 | CID 24477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2144150A - Stabilization of iodine in salt and other feed materials - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. q1scientific.com [q1scientific.com]
- 6. ema.europa.eu [ema.europa.eu]
Guidelines for scaling up Perfluoroheptyl iodide reactions from lab to pilot plant
This technical support center provides essential guidelines, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up Perfluoroheptyl iodide (C₇F₁₅I) reactions from the laboratory to the pilot plant.
Key Scale-Up Considerations: Lab vs. Pilot Plant
Scaling up reactions is not merely about increasing the volume of reagents; it introduces significant changes in physical and chemical parameters that must be carefully managed.[1][2] The transition from a lab flask to a pilot reactor fundamentally alters the process environment.[1][3]
Table 1: Comparison of Key Parameters in Lab vs. Pilot Plant Scale
| Parameter | Laboratory Scale (100 mL - 5 L) | Pilot Plant Scale (50 L - 1000 L) | Key Challenges & Considerations |
| Surface Area-to-Volume Ratio | High | Low | Heat Transfer: Efficient heat dissipation is easier at lab scale. Pilot reactors can develop dangerous thermal gradients or "hot spots" due to the reduced surface area available for cooling relative to the reaction volume.[1] |
| Mixing Efficiency | High (e.g., magnetic stir bars) | Variable, often lower | Mass Transfer & Homogeneity: Achieving uniform mixing is critical. Inadequate agitation in large vessels can lead to localized concentration gradients, affecting reaction rates, selectivity, and impurity profiles.[1][4] |
| Heat Transfer | Dominated by conduction and convection | Dominated by convection; requires jackets, coils | Exotherm Control: Exothermic reactions must be carefully characterized using reaction calorimetry before scale-up to prevent thermal runaway.[5] The cooling capacity of the pilot reactor is a critical design parameter. |
| Reagent Addition | Rapid, often all at once | Slow, controlled feed over time | Safety & Selectivity: Controlled addition in a pilot plant is crucial for managing heat generation and minimizing side reactions. |
| Reaction Time | Typically shorter | Often longer | Kinetics & Throughput: Factors like slower heating/cooling cycles and controlled addition rates can extend overall batch time. |
| Materials of Construction | Borosilicate Glass | Glass-lined Steel, Hastelloy, Stainless Steel | Compatibility & Safety: Materials must be selected for chemical resistance to reactants, products, and potential byproducts like hydrogen iodide.[6] Mechanical strength and pressure ratings are paramount. |
| Process Control | Manual or simple automation | Advanced automation (e.g., PLC, DCS) | Reproducibility & Safety: Precise, automated control of temperature, pressure, pH, and addition rates is necessary for consistent and safe operation at scale.[6] |
Experimental Protocol: Telomerization for Perfluoroalkyl Iodide Synthesis (Illustrative)
This protocol describes a generalized procedure for the synthesis of longer-chain perfluoroalkyl iodides via telomerization of tetrafluoroethylene (TFE), a common industrial method. This process is illustrative and must be adapted and optimized for specific equipment and safety protocols.
Objective: To synthesize a mixture of perfluoroalkyl iodides, from which this compound can be isolated, by reacting Pentafluoroethyl iodide (C₂F₅I) with TFE in a continuous tubular reactor.
Materials:
-
Pentafluoroethyl iodide (Telogen)
-
Tetrafluoroethylene (Taxogen)
-
Nitrogen (Inert gas)
Equipment:
-
High-pressure tubular reactor (e.g., stainless steel) with multiple gas inlet points.
-
Mass flow controllers for precise gas delivery.
-
Heating system capable of maintaining temperatures up to 360°C.[7]
-
Back-pressure regulator to control system pressure.
-
Condenser and collection vessel system for trapping products.
-
Analytical equipment (e.g., GC-MS) for product analysis.
Procedure:
-
System Purge: Thoroughly purge the entire reactor system with inert nitrogen gas to remove oxygen and moisture.
-
Pre-heating: Heat the tubular reactor to the target operating temperature, typically between 300°C and 360°C.[7]
-
Reagent Feed:
-
Using mass flow controllers, introduce a continuous stream of Pentafluoroethyl iodide vapor into the reactor inlet.
-
Simultaneously, feed Tetrafluoroethylene gas into the reactor. To control exothermicity and product distribution, it is advisable to split the TFE feed: introduce 30-75% at the reactor head and the remainder at one or more points downstream.[7]
-
The total molar ratio of telogen (C₂F₅I) to total TFE is typically maintained between 1 and 3.[7]
-
-
Reaction Conditions:
-
Product Collection: The gaseous effluent from the reactor is passed through a condenser and a series of cold traps to liquefy and collect the mixture of perfluoroalkyl iodide telomers.
-
Purification: The collected crude product, a mixture of C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc., is separated by fractional distillation to isolate the desired this compound fraction.
-
Recycling: Unconverted starting material and lower-order telomers can be recycled back to the reactor feed to improve overall process efficiency.[7]
Visualizations
Experimental Workflow: Lab to Pilot Plant Scale-Up
Caption: Logical workflow for scaling a chemical process from laboratory development to pilot plant validation.
Troubleshooting Logic: Diagnosing Low Reaction Yield
Caption: Decision tree for troubleshooting common causes of low yield during process scale-up.
Troubleshooting Guide
Q1: We are experiencing a lower yield at the pilot scale compared to our lab results. What are the most likely causes?
A1: A drop in yield during scale-up is a common challenge.[1] The primary factors to investigate are:
-
Inadequate Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making it harder to remove reaction heat.[1] This can lead to localized overheating, causing decomposition of reactants or products and promoting side reactions. Review temperature logs for any unexpected exotherms.
-
Poor Mixing/Mass Transfer: What works in a flask with a small stir bar may be insufficient in a large reactor.[1] If your reaction involves multiple phases (e.g., liquid-gas, immiscible liquids), poor agitation can starve the reaction of a key component, slowing the rate and lowering the overall conversion.[8] Evaluate the impeller design and agitation speed.
-
Reagent Addition Rate: In the lab, reagents may be added quickly. At scale, this can cause large temperature spikes or high local concentrations, leading to side products. The addition profile (rate and duration) must be carefully controlled.
-
Impurity Amplification: A minor side reaction at the lab scale can become a major pathway in a pilot plant, consuming significant amounts of starting material.[1]
Q2: The color of our reaction mixture is different in the pilot reactor, and we see new, unidentified peaks in the HPLC analysis. Why?
A2: A change in color and impurity profile points to a change in reaction chemistry.
-
Material of Construction: The reactor material (e.g., Hastelloy, stainless steel) could be leaching metal ions that catalyze side reactions. Ensure the materials are compatible with all components at operating temperatures.
-
Thermal Stress: As mentioned, poor heat control can lead to thermal degradation, creating colored byproducts and new impurities.[1]
-
Extended Reaction Time: Longer heating, cooling, and processing times at the pilot scale can allow slower side reactions to become more significant.
-
Atmospheric Control: Ensure the reactor's inert atmosphere is maintained. Leaks can introduce oxygen or moisture, leading to oxidative degradation or hydrolysis pathways.
Q3: How do we manage a highly exothermic this compound reaction safely in a pilot plant?
A3: Managing exotherms is a critical safety and process control issue.
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1e system) to accurately measure the heat of reaction, heat flow, and adiabatic temperature rise.[5] This data is essential for ensuring the pilot reactor's cooling system can handle the heat load.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), use a semi-batch approach where one reactant is added slowly and controllably. The addition rate can then be used to control the rate of heat generation.
-
Use of a Co-solvent: A high-boiling, inert co-solvent can act as a heat sink, increasing the overall heat capacity of the reaction mass and helping to moderate temperature changes.
-
Emergency Preparedness: The pilot plant must be equipped with safety features like rupture discs, pressure relief valves, and an emergency cooling or quenching system.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound in a pilot plant?
A1: this compound is an irritant to the eyes, skin, and respiratory system.[9][10] When handling at scale:
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, face shields, appropriate protective gloves, and a chemical-resistant apron or suit.[9][10]
-
Ventilation: All handling and charging operations should be performed in a well-ventilated area or under local exhaust ventilation to avoid inhaling vapors.[10][11]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9][10][12]
-
Spill Response: Have spill kits with inert absorbent material (e.g., vermiculite, sand) readily available to contain any spills.[9]
Q2: this compound is light-sensitive. How does this impact pilot-scale storage and handling?
A2: Perfluoroalkyl iodides can be light-sensitive, potentially leading to the formation of radical species or degradation.[9][10]
-
Storage: Store containers in a cool, dry, well-ventilated area, protected from direct sunlight.[9][10] Use amber or opaque containers/drums.
-
Reactor Conditions: While many reactions are run in closed, opaque metal reactors, if glass-lined reactors or sight glasses are used, consider shielding them from strong light sources if the reaction is shown to be sensitive to light.
Q3: What type of reactor is best for scaling up these reactions?
A3: The choice of reactor depends heavily on the specific reaction chemistry.
-
Batch/Semi-Batch Reactors: Glass-lined or Hastelloy stirred-tank reactors are very common and versatile for liquid-phase reactions.[1][6] They are suitable for a wide range of temperatures and pressures.
-
Continuous Flow Reactors: For highly exothermic or hazardous reactions, continuous flow reactors (e.g., tubular or microreactors) offer significant safety advantages due to the small reaction volume at any given time, superior heat and mass transfer, and precise control.[13] Telomerization reactions are often performed in continuous tubular reactors.[7] Consulting with an experienced reactor vendor is crucial to select the best configuration for your specific needs.[3]
Q4: How should we handle waste streams containing perfluorinated compounds?
A4: Per- and polyfluoroalkyl substances (PFAS) are under intense environmental scrutiny.
-
Waste Segregation: Do not mix halogenated waste streams with non-halogenated ones. Keep all waste containing this compound and related compounds in dedicated, clearly labeled containers.
-
Disposal: Consult your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal company. High-temperature incineration is often the required disposal method for fluorinated organic compounds. Avoid release to the environment and follow all local, state, and federal regulations.[11]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 3. amarequip.com [amarequip.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. mt.com [mt.com]
- 6. scimed.co.uk [scimed.co.uk]
- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. manetco.be [manetco.be]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Perfluoroheptyl Iodide Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Perfluoroheptyl iodide (PFHI), a crucial building block in the synthesis of fluorinated compounds. We offer an objective look at the performance of various methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs. This guide also includes a comparison with a common alternative, Perfluorooctyl iodide (PFOI), to provide a broader context for product characterization.
Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound and its products is critical for ensuring quality, purity, and structural integrity. The most commonly employed and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. Each technique offers unique advantages and provides complementary information.
| Analytical Technique | Information Provided | Key Performance Metrics | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||||
| ¹H NMR | Presence and quantification of non-fluorinated impurities or residual solvents. | High resolution and sensitivity for proton-containing molecules. Quantitative ¹H NMR (qNMR) can determine absolute purity with high accuracy.[1][2] | Non-destructive, provides detailed structural information about proton environments. | Not directly applicable to the perfluorinated chain. |
| ¹⁹F NMR | Unambiguous identification and quantification of fluorinated compounds. Provides detailed information on the structure and purity of the perfluoroalkyl chain.[3][4][5] | High sensitivity due to 100% natural abundance of ¹⁹F. Large chemical shift dispersion allows for excellent resolution of different fluorine environments.[3][4] | Highly specific for fluorinated compounds, excellent for isomer differentiation and purity assessment.[3][4] | Requires specialized equipment and expertise for spectral interpretation. |
| ¹³C NMR | Provides information on the carbon backbone of the molecule. | Lower sensitivity compared to ¹H and ¹⁹F NMR. | Confirms the carbon framework and can help in identifying isomers. | Longer acquisition times are often required. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile components, including the main product and impurities. | High sensitivity with Limits of Detection (LOD) in the picogram range for similar compounds.[6] Excellent chromatographic resolution for separating complex mixtures. | "Gold standard" for purity analysis of volatile compounds. Provides both qualitative (mass spectrum) and quantitative (peak area) data. | Potential for thermal degradation of labile compounds in the injector port. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Primarily a qualitative technique. | Fast and simple method for confirming the presence of characteristic C-F and C-I bonds. | Limited quantitative capabilities and less structural detail compared to NMR and MS. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) Sample Preparation (General)
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
-
For quantitative analysis, accurately weigh and add a known amount of an internal standard with a distinct signal that does not overlap with the analyte signals.
-
Cap the tube and gently vortex to ensure complete dissolution.
b) ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis to ensure full relaxation)
-
Acquisition Time: 2-4 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals of interest. For purity determination, compare the integral of the analyte to that of the internal standard.[2]
c) ¹⁹F NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 64-256
-
Relaxation Delay (D1): 5 seconds
-
Acquisition Time: 1-2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an external standard like CFCl₃. The characteristic signals for the different CF₂ and CF₃ groups in the perfluoroalkyl chain are analyzed for structural confirmation and impurity identification.[3][4]
d) ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more due to lower sensitivity.
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
GC Parameters:
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating perfluoroalkyl iodides.
-
Injector Temperature: 250 °C (optimization may be required to prevent degradation).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or hexane.
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum of this compound will show a characteristic fragmentation pattern.[7] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for C-F stretching (typically in the region of 1300-1100 cm⁻¹) and C-I stretching (around 600-500 cm⁻¹).
Product Comparison: this compound vs. Perfluorooctyl Iodide
For many applications, Perfluorooctyl iodide (PFOI) serves as a common alternative to this compound. The analytical characterization of PFOI follows similar principles, with expected differences in retention times and mass spectral fragmentation patterns due to the longer perfluoroalkyl chain.
| Property | This compound (C₇F₁₅I) | Perfluorooctyl Iodide (C₈F₁₇I) |
| Molecular Weight | 495.96 g/mol [7] | 545.96 g/mol |
| Boiling Point | ~137-138 °C | ~160-161 °C |
| ¹⁹F NMR | Shows a characteristic pattern of signals for a C₇F₁₅ chain. | Shows a similar pattern but with an additional signal for the extra CF₂ group. |
| GC Retention Time | Shorter retention time under the same chromatographic conditions. | Longer retention time due to higher boiling point and larger molecular size. |
| Mass Spectrum (EI) | Molecular ion (m/z 496) may be weak or absent. Characteristic fragments include [C₃F₇]⁺ (m/z 169), [C₄F₉]⁺ (m/z 219), [C₅F₁₁]⁺ (m/z 269), [C₆F₁₃]⁺ (m/z 319), and [C₇F₁₅]⁺ (m/z 369).[7] | Molecular ion (m/z 546) is typically not observed. The fragmentation pattern will show similar fragments with an additional [C₈F₁₇]⁺ (m/z 419) and other higher mass fragments. |
Visualizing Workflows and Relationships
To provide a clearer understanding of the analytical processes, the following diagrams illustrate a typical quality control workflow and the logical relationships between the different analytical techniques.
Caption: A typical quality control workflow for this compound products.
Caption: Logical relationships of analytical techniques for product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
A Comparative Analysis of Perfluoroheptyl Iodide and Perfluorobutyl Iodide Reactivity: A Guide for Researchers
In the realm of fluorinated compounds, perfluoroalkyl iodides (PFAIs) serve as crucial building blocks for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Their utility stems from the unique properties imparted by the perfluoroalkyl chain and the reactivity of the carbon-iodine bond. This guide provides a comparative analysis of the reactivity of two prominent PFAIs: Perfluoroheptyl iodide (C7F15I) and Perfluorobutyl iodide (C4F9I). While direct comparative studies are limited, this document synthesizes available data and established chemical principles to offer insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental understanding of the physical properties of these compounds is essential for their handling and application in chemical synthesis. The longer perfluoroalkyl chain in this compound results in a higher molecular weight, boiling point, and density compared to perfluorobutyl iodide.
| Property | This compound | Perfluorobutyl Iodide |
| CAS Number | 335-58-0[1] | 423-39-2[2] |
| Molecular Formula | C7F15I[1] | C4F9I[2] |
| Molecular Weight | 495.95 g/mol [1] | 345.93 g/mol [2] |
| Boiling Point | ~137-138 °C | ~67 °C[3] |
| Density | ~2.2 g/cm³ | ~2.01 g/cm³[3] |
Reactivity Analysis: A Comparative Overview
The primary site of reactivity in both this compound and perfluorobutyl iodide is the carbon-iodine (C-I) bond. The strong electron-withdrawing nature of the perfluoroalkyl chain polarizes this bond, making the carbon atom electrophilic and the iodine a good leaving group. Both compounds are versatile precursors for the generation of perfluoroalkyl radicals.[4] The general reactivity can be categorized into three main types: radical reactions, nucleophilic substitutions, and coupling reactions.
| Reaction Type | This compound | Perfluorobutyl Iodide | Key Considerations |
| Radical Reactions | Expected to readily form the perfluoroheptyl radical. | Readily forms the perfluorobutyl radical.[5] | The C-I bond is relatively weak and can be homolytically cleaved under thermal, photochemical, or redox conditions. The longer chain in this compound is not expected to significantly alter the radical generation process. |
| Nucleophilic Substitution (SN2) | Susceptible to SN2 reactions. The longer chain may introduce slightly more steric hindrance. | A common substrate for SN2 reactions. | The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. While both are primary iodides, the bulkier C7F15 chain might slightly decrease the reaction rate compared to the C4F9 chain, though this effect is generally considered minor for linear chains.[6][7] |
| Coupling Reactions | Expected to participate in various cross-coupling reactions. | Widely used in metal-catalyzed cross-coupling reactions. | The reactivity in coupling reactions is primarily governed by the catalyst and reaction conditions. Both iodides are expected to behave similarly as coupling partners. |
Key Experimental Protocols
Detailed experimental protocols provide a practical framework for utilizing these reagents. Below are representative procedures for reactions involving perfluoroalkyl iodides. Similar conditions can be adapted for both this compound and perfluorobutyl iodide, with minor optimization potentially required.
Radical Perfluoroalkylation of Heteroarenes
This protocol describes the C-H perfluoroalkylation of electron-rich heteroarenes, a common application of perfluoroalkyl iodides.[8]
Materials:
-
Perfluoroalkyl iodide (e.g., Perfluorobutyl iodide)
-
Electron-rich heteroarene (e.g., N-methylpyrrole)
-
Potassium hydroxide (KOH)
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
To a reaction vessel, add the heteroarene (1.0 mmol), perfluoroalkyl iodide (1.5 mmol), and potassium hydroxide (2.0 mmol).
-
Add the solvent mixture (e.g., 5 mL of t-BuOH/H2O = 4:1).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution with an Alkoxide
This protocol outlines a typical nucleophilic substitution reaction to form a perfluoroalkyl ether.
Materials:
-
Perfluoroalkyl iodide (e.g., Perfluorobutyl iodide)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve the perfluoroalkyl iodide (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by GC or NMR spectroscopy.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by distillation.
Visualization of Reaction Pathways
General Radical Reaction Pathway
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in a variety of synthetic transformations. The following diagram illustrates a general workflow for a base-mediated radical reaction.
Involvement in Biological Signaling Pathways
Per- and polyfluoroalkyl substances (PFAS), the class of compounds to which this compound and perfluorobutyl iodide belong, have been shown to interact with biological systems. For instance, perfluorooctyl iodide, a longer-chain analogue, has been found to stimulate steroidogenesis in H295R cells through a cyclic adenosine monophosphate (cAMP) signaling pathway.[9] This is of particular interest to drug development professionals.
Conclusion
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluorobutyl iodide | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Perfluorobutyl Iodide: A Versatile, Environmentally Friendly Chemical with Low Toxicity_Chemicalbook [chemicalbook.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]
A Comparative Guide to the Quantitative Determination of Perfluoroheptyl Iodide in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving perfluoroheptyl iodide (C₇F₁₅I), accurate quantitative analysis within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Methodology Comparison
Both GC-MS and ¹⁹F NMR offer robust solutions for the quantification of this compound, each with distinct advantages and considerations. The choice of method will depend on the specific requirements of the analysis, including the nature of the reaction mixture, the required sensitivity, and the available instrumentation.
Table 1: Comparison of GC-MS and ¹⁹F NMR for Quantitative Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | Detection and quantification of the ¹⁹F nucleus in a magnetic field. |
| Sample Preparation | Dilution in a volatile organic solvent (e.g., hexane, ethyl acetate). May require extraction from non-volatile reaction media. | Dissolution in a deuterated solvent containing a known amount of an internal standard. Minimal sample preparation is often required. |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode, which minimizes interference from matrix components. | Excellent, due to the large chemical shift dispersion of ¹⁹F, reducing the likelihood of signal overlap from other fluorinated species. |
| Sensitivity (LOD/LOQ) | Generally higher sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL (ppb) range.[1] | Lower sensitivity compared to GC-MS, with LODs typically in the low µg/mL (ppm) range.[2] |
| Quantitative Accuracy | High, with good linearity over a wide concentration range. Requires a calibration curve with a certified reference standard of the analyte. | High, with the potential for primary ratio metric measurement. Quantification is performed relative to an internal standard of known concentration and purity. |
| Analysis Time | Typically 15-30 minutes per sample for a chromatographic run. | Can be rapid (5-15 minutes per sample), but accurate quantification requires long relaxation delays, potentially increasing the analysis time.[3] |
| Structural Information | Provides mass spectral data which can confirm the identity of the analyte and help identify byproducts. | Provides detailed structural information through chemical shifts and coupling constants, aiding in the identification of isomers and related fluorinated compounds. |
| Typical Reaction Matrix | Ideal for reaction mixtures in volatile organic solvents. Non-volatile salts and reagents can contaminate the GC inlet and column. | Tolerant of a wider range of reaction components, including non-volatile salts and reagents, as long as the sample is soluble in the NMR solvent. |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of this compound using GC-MS and ¹⁹F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound in a typical organic reaction mixture.
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture (e.g., 10 mg) into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable volatile solvent such as ethyl acetate or hexane.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.
-
Transfer an aliquot of the diluted sample and each calibration standard to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating perfluoroalkyl iodides.
-
Inlet: Split/splitless inlet, operated in splitless mode for trace analysis or with a suitable split ratio for concentrated samples.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.[4]
-
Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C₇F₁₅I):
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Integrate the peak area of the quantifier ion for this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol
This protocol provides a method for the quantitative analysis of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture (e.g., 20-30 mg) into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) containing a known concentration of a suitable internal standard.
-
Recommended Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid is a good choice as it is a primary CRM, soluble in common organic solvents, and its CF₃ signal at approximately -61 ppm is unlikely to overlap with the signals of this compound. Hexafluorobenzene (C₆F₆) at -164.9 ppm is another potential option.[8]
-
-
Ensure the sample is fully dissolved.
2. ¹⁹F NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a fluorine probe.
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): A crucial parameter for quantitative accuracy. It should be at least 5-7 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard. For perfluoroalkyl chains, T₁ values are typically in the range of 1-3 seconds.[9][10] Therefore, a relaxation delay of 15-20 seconds is recommended. The use of a relaxation agent like Cr(acac)₃ can significantly shorten this delay.[3]
-
Spectral Width (sw): Sufficient to cover the expected chemical shift range of all fluorinated species in the mixture (e.g., -50 to -200 ppm).
-
Temperature: 298 K.
-
3. Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard. The CF₂I group of this compound is expected to resonate at approximately -60 to -70 ppm, while the other CF₂ groups will appear between -110 and -130 ppm, and the CF₃ group around -81 ppm.
-
Calculate the concentration of this compound using the following equation:
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (Mass_IS / Mass_analyte) * (Purity_IS / Volume_solvent)
Where:
-
Area_analyte and Area_IS are the integrated peak areas.
-
N_analyte and N_IS are the number of fluorine atoms for the integrated signals.
-
Mass_IS and Mass_analyte are the masses of the internal standard and the analyte.
-
Purity_IS is the purity of the internal standard.
-
Volume_solvent is the volume of the deuterated solvent.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the quantitative analysis process for both GC-MS and ¹⁹F NMR.
Figure 1. Workflow for the quantitative determination of this compound by GC-MS.
Figure 2. Workflow for the quantitative determination of this compound by ¹⁹F NMR.
Conclusion
Both GC-MS and ¹⁹F NMR are powerful and reliable techniques for the quantitative determination of this compound in reaction mixtures. GC-MS offers superior sensitivity, making it ideal for trace-level quantification. In contrast, ¹⁹F NMR provides rich structural information, is more tolerant of complex matrices, and can offer a more direct and potentially faster route to quantification without the need for extensive sample cleanup or analyte-specific calibration curves, provided a suitable internal standard is used. The selection of the most appropriate method will be guided by the specific analytical challenges and the desired outcomes of the research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. idc-online.com [idc-online.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Analysis of Perfluoroheptyl Iodide Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent mass spectrometry (MS) techniques for the analysis of perfluoroheptyl iodide and its adducts: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Iodide Chemical Ionization Mass Spectrometry (I-CIMS). The selection of an appropriate analytical method is critical for the accurate detection and quantification of this compound in various matrices. This document outlines the principles, performance characteristics, and typical experimental protocols for each technique to aid researchers in making informed decisions for their specific applications.
Introduction to this compound Analysis
This compound (C₇F₁₅I) is a perfluoroalkyl substance (PFAS) of interest in various research and industrial fields. Its analysis is often challenging due to its chemical properties. Mass spectrometry has become an indispensable tool for the sensitive and specific analysis of such compounds. A key aspect of the mass spectrometric analysis of many PFAS, including this compound, is the formation of adduct ions, which can enhance selectivity and sensitivity. This guide focuses on comparing methods that can effectively analyze this compound, either as the parent molecule or as an adduct.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific requirements of the analysis, such as the need for online monitoring, the complexity of the sample matrix, and the desired level of sensitivity and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis due to its volatility. The most common ionization technique used with GC-MS is Electron Ionization (EI), which is a "hard" ionization method that provides reproducible fragmentation patterns useful for structural elucidation.
Key Features of GC-EI-MS for this compound Analysis:
-
Principle: this compound is vaporized and separated from other components in a gas chromatograph before being ionized by a high-energy electron beam. The resulting molecular ion and its fragments are then analyzed by the mass spectrometer.
-
Adducts: Adduct formation is generally not the primary ionization mechanism in EI. The focus is on the fragmentation of the molecular ion.
-
Strengths: Provides detailed structural information through characteristic fragmentation patterns. The NIST Mass Spectral Library contains a reference spectrum for this compound, aiding in its identification.
-
Limitations: The high energy of EI can lead to extensive fragmentation and a weak or absent molecular ion peak, which can be a challenge for quantification. Derivatization may be necessary for less volatile related compounds, but not for this compound itself.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of a broad range of compounds in complex matrices. For PFAS analysis, it is often the method of choice. Electrospray Ionization (ESI) is a common "soft" ionization technique used with LC-MS, which minimizes fragmentation and typically results in the formation of protonated or deprotonated molecules, or adduct ions.
Key Features of LC-ESI-MS/MS for this compound Analysis:
-
Principle: this compound is separated by liquid chromatography and then ionized by ESI. In negative ion mode, it can form adducts with solvent ions or other anions present. The precursor ion of interest is then selected and fragmented in a collision cell, and the resulting product ions are detected, providing high specificity.
-
Adducts: ESI is conducive to the formation of adduct ions. For this compound, adducts such as [M+HCOO]⁻ or [M+CH₃COO]⁻ could be formed depending on the mobile phase.
-
Strengths: High sensitivity and selectivity, making it suitable for trace-level quantification in complex samples. The use of tandem mass spectrometry (MS/MS) enhances specificity.
-
Limitations: Matrix effects can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. Careful sample preparation and the use of internal standards are often necessary.
Iodide Chemical Ionization Mass Spectrometry (I-CIMS)
I-CIMS is a specialized and highly sensitive technique for the real-time detection of various atmospheric trace gases, including many PFAS. It is a soft ionization method that relies on the formation of adducts with iodide ions.
Key Features of I-CIMS for this compound Analysis:
-
Principle: Sample air is drawn into an ion-molecule reaction chamber where it mixes with iodide reagent ions (I⁻). This compound molecules with a sufficient affinity for the iodide ion will form stable [M+I]⁻ adducts. These adducts are then detected by a mass spectrometer, often a time-of-flight (TOF) analyzer, which allows for high-resolution mass measurements.
-
Adducts: The primary ionization mechanism is the formation of iodide adducts ([M+I]⁻). The stability of this adduct is key to the sensitivity of the technique.
-
Strengths: Extremely high sensitivity, with detection limits in the parts-per-trillion (ppt) range or even lower.[1][2] It allows for online, real-time measurements without the need for sample preparation or chromatographic separation.
-
Limitations: While highly sensitive, quantification can be more complex than with chromatographic methods and may require careful calibration. Its application is primarily for gas-phase analysis.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of the three techniques for the analysis of this compound or similar long-chain PFAS. It is important to note that performance can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) | Iodide-CIMS |
| Typical Limit of Detection (LOD) | Low µg/L to ng/L in water extracts | Low ng/L to pg/L in water[3][4] | Sub-ppt to low ppt in air[1][2] |
| Linearity (R²) | > 0.99 | > 0.99[4] | Typically good over several orders of magnitude |
| Precision (%RSD) | < 15-20% | < 15%[4] | Instrument dependent, generally good |
| Throughput | Moderate | High (with modern UHPLC) | Very High (real-time) |
| Matrix Effect Susceptibility | Low to moderate | High | Low (for gas-phase) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for each technique.
GC-MS Protocol for this compound
This protocol is based on general procedures for the analysis of halogenated volatile organic compounds.
-
Sample Preparation: For water samples, a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is common. For solid samples, solvent extraction followed by cleanup may be necessary.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., a mid-polarity column).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Mass Range: m/z 50-650.
-
LC-MS/MS Protocol for this compound
This protocol is based on established methods for the analysis of PFAS in environmental samples.[3][4]
-
Sample Preparation: For water samples, solid-phase extraction (SPE) is often used for sample cleanup and pre-concentration. For biological samples, protein precipitation followed by SPE is a common approach.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A delay column is often used to separate background PFAS contamination from the analytical column.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with a buffer (e.g., ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
Iodide-CIMS Protocol for this compound
This protocol is based on methods developed for the real-time measurement of atmospheric PFAS.[1][6]
-
Sample Introduction: The sample, typically ambient or processed air, is drawn directly into the instrument's ion-molecule reactor.
-
Instrumentation:
-
Ion Source: An ion source (e.g., using a radioactive source like ²¹⁰Po or an X-ray source) to generate iodide ions from a precursor gas like methyl iodide.
-
Mass Spectrometer: A high-resolution time-of-flight (TOF) mass spectrometer is preferred to resolve the target adduct from other ions.
-
-
CIMS Conditions:
-
Reagent Gas: A controlled flow of a dilute mixture of methyl iodide in a carrier gas (e.g., nitrogen).
-
Ion-Molecule Reactor: Maintained at a specific pressure and temperature to promote adduct formation.
-
Ion Optics: Voltages are tuned to optimize the transmission of the iodide adducts.
-
-
Data Acquisition:
-
Mode: High-resolution mass spectra are acquired continuously.
-
Data Analysis: The signal for the m/z corresponding to the [C₇F₁₅I + I]⁻ adduct is monitored over time.
-
Visualizing Workflows and Concepts
Diagrams created using the DOT language to illustrate key processes.
Conclusion
The analysis of this compound adducts by mass spectrometry can be effectively achieved using GC-MS, LC-MS/MS, and I-CIMS, each with its distinct advantages and limitations.
-
GC-MS with Electron Ionization is a valuable tool for structural confirmation through its reproducible fragmentation patterns, though it may lack the sensitivity of other methods for trace analysis.
-
LC-MS/MS with Electrospray Ionization stands out for its high sensitivity and selectivity, making it the preferred method for quantitative analysis of this compound in complex matrices, especially when analyzing for adducts formed with mobile phase components.
-
Iodide-CIMS offers unparalleled sensitivity and real-time monitoring capabilities for gas-phase this compound, primarily through the formation of iodide adducts.
The selection of the most appropriate technique will be dictated by the specific research question, the nature of the sample, and the required analytical performance. For comprehensive studies, a combination of these techniques may be employed to leverage their complementary strengths.
References
- 1. External liquid calibration method for iodide chemical ionization mass spectrometry enables quantification of gas-phase per- and polyfluoroalkyl substances (PFAS) dynamics in indoor air – Department of Chemistry [chem.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scientistlive.com [scientistlive.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Unlocking Molecular Architectures: A Comparative Guide to the Structural Elucidation of Perfluoroheptyl Iodide Derivatives Using 2D NMR
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. Perfluoroalkyl chains are increasingly incorporated into pharmaceuticals and agrochemicals to enhance their properties. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of perfluoroheptyl iodide derivatives, supported by experimental data and detailed protocols.
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for the unambiguous structural assignment of complex organic molecules, including those containing the this compound moiety. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information that is often unattainable with 1D NMR or mass spectrometry alone.
Comparative Analysis of Analytical Techniques
While 2D NMR is a cornerstone for detailed structural elucidation, a comprehensive approach often involves multiple analytical techniques. The following table compares the utility of 2D NMR with other common analytical methods for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (H-H, C-H one-bond, C-H long-range). Unambiguous assignment of complex spin systems. | Provides a complete and detailed molecular structure. Non-destructive. | Longer acquisition times compared to 1D NMR. Requires more complex data analysis. |
| 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Information on the chemical environment of individual nuclei. | Relatively quick to acquire. ¹⁹F NMR is highly sensitive for fluorinated compounds. | Signal overlap in complex molecules can make unambiguous assignment difficult. Does not provide direct connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can suggest substructures. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Does not provide definitive stereochemical or isomeric information. Fragmentation can be complex and difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. |
Case Study: Structural Elucidation of a Perfluoroalkyl-Substituted Heterocycle
To illustrate the power of 2D NMR, we will examine the characterization of a complex heterocyclic derivative synthesized from a perfluoroalkyl iodide. The following data is based on the characterization of 5-(4-Methoxybenzoyl)-6-(perfluoropropyl)-2,3,7,8,9,10-hexahydro-1H,4H-3a,10a-diazacyclohepta[de]naphthalen-4-one, a compound with a structure analogous to derivatives that could be synthesized from this compound.[1]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments [1]
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 2H | 1.71 (s) | 22.6 |
| 2H | 1.87 (s) | 24.2 |
| 2H | 2.00 (s) | 24.8 |
| 2H | 2.64 (s) | 40.3 |
| 2H | 3.26 (s) | 50.1 |
| 2H | 3.43 (s) | 53.8 |
| 4H | 3.77 (s) | 55.6 |
| 1H | 4.25 (br) | - |
| 2H | 6.83 (d, J = 8.5 Hz) | 113.8 |
| 2H | 7.76 (d, J = 8.5 Hz) | 131.5 |
| - | - | 101.5 |
| - | - | 117.1 |
| - | - | 118.2 |
| - | - | 129.8 |
| - | - | 136.9 |
| - | - | 137.2 (t, J = 18.8 Hz) |
| - | - | 137.8 |
| - | - | 151.1 |
| - | - | 158.9 |
| - | - | 163.5 |
| - | - | 192.1 |
Table 2: ¹⁹F NMR Chemical Shift Data [1]
| Fluorine Position | ¹⁹F Chemical Shift (δ ppm) |
| CF₂ | -123.3 (s, 2F) |
| CF | -103.9 (s, 1F) |
| CF | -99.5 (s, 1F) |
| CF₃ | -82.3 (t, J = 10.6 Hz, 3F) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external reference for ¹⁹F NMR.[1]
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Instrument Parameters:
-
Spectrometer: Bruker AV-500 or equivalent.
-
Temperature: 298 K.
C. 2D NMR Acquisition Parameters:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical flow of structural determination using 2D NMR.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logical flow of structural determination.
References
A Comparative Guide to Perfluoroalkyl Iodides in Photocatalytic Radical Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate perfluoroalkylating agent is critical for reaction efficiency and yield. This guide provides an objective comparison of the performance of various perfluoroalkyl iodides in the visible-light-induced Atom Transfer Radical Addition-Elimination (ATRE) reaction with alkenes, supported by experimental data from a recent study.
Perfluoroalkyl iodides are widely utilized as precursors for generating perfluoroalkyl radicals in a variety of chemical transformations, including additions to unsaturated bonds. The efficiency of these reactions can be influenced by the chain length of the perfluoroalkyl iodide. This guide presents a comparative analysis of perfluoroctyl iodide, perfluorohexyl iodide, and perfluorobutyl iodide in a specific photocatalytic reaction.
Performance in Visible-Light Promoted ATRE Reactions
The following table summarizes the performance of different perfluoroalkyl iodides in the Atom Transfer Radical Addition-Elimination (ATRE) reaction with 4-phenyl-1-butene under visible light irradiation, using N,N-dimethylacetamide (DMA) as an electron donor. The reaction proceeds via the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation, generates the perfluoroalkyl radical.
| Perfluoroalkyl Iodide | Product | Yield (%) |
| Perfluorooctyl iodide (C₈F₁₇I) | 3s | 78 |
| Perfluorohexyl iodide (C₆F₁₃I) | 3r | 85 |
| Perfluorobutyl iodide (C₄F₉I) | 3q | 83 |
Reaction conditions: Alkene (0.2 mmol, 1.0 equiv), perfluoroalkyl iodide (0.4 mmol, 2.0 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv) in DMA (2.0 mL) were irradiated by purple LEDs (3 W) at room temperature for 16 h.
Experimental Protocol: General Procedure for the Visible-Light Promoted ATRE Reaction
To a 10 mL Schlenk tube equipped with a magnetic stir bar were added the alkene (0.2 mmol, 1.0 equiv), perfluoroalkyl iodide (0.4 mmol, 2.0 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv). Anhydrous DMA (2.0 mL) was then added. The tube was sealed and the mixture was stirred at room temperature under irradiation by 3 W purple LEDs for 16 hours. Upon completion of the reaction, the mixture was diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed mechanism for the visible-light-promoted ATRE reaction and the general experimental workflow.
Caption: Proposed mechanism for the visible-light-promoted ATRE reaction.
Caption: General experimental workflow for the ATRE reaction.
A Comparative Analysis of Perfluoroheptyl Iodide and Alternative Fluorinating Agents in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Perfluoroheptyl iodide stands as a classic reagent for introducing a C7F15 group, primarily through radical pathways. However, the landscape of fluorinating agents has expanded considerably, offering a diverse toolkit for various synthetic transformations. This guide provides an objective comparison of this compound with key alternative fluorinating agents, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development needs.
At a Glance: this compound vs. Alternatives
This compound's utility lies in its ability to generate the perfluoroheptyl radical, making it ideal for radical additions to unsaturated systems. In contrast, other fluorinating agents operate through distinct mechanisms, such as electrophilic or nucleophilic pathways, offering different reactivity profiles and substrate scopes.
| Feature | This compound | Electrophilic Fluorinating Agents (e.g., Selectfluor™) | Nucleophilic Deoxyfluorinating Agents (e.g., DAST, PyFluor) | Electrophilic Trifluoromethylating Agents (e.g., Togni, Umemoto Reagents) |
| Functional Group Introduced | Perfluoroheptyl (-C7F15) | Fluorine (-F) | Fluorine (-F) | Trifluoromethyl (-CF3) |
| Primary Mechanism | Radical Addition | Electrophilic Addition | Nucleophilic Substitution | Electrophilic/Radical Trifluoromethylation |
| Typical Substrates | Alkenes, Alkynes, Electron-rich (hetero)arenes | Enolates, silyl enol ethers, electron-rich aromatic rings | Alcohols, Aldehydes, Ketones | Nucleophiles (e.g., enolates, thiols), Alkenes, Alkynes, (Hetero)arenes |
| Key Advantages | Introduces a long, lipophilic perfluoroalkyl chain. | Broad substrate scope for direct fluorination; many reagents are bench-stable. | Direct conversion of common functional groups (alcohols) to fluorides. | Enables the introduction of the medicinally important CF3 group. |
| Limitations | Limited to radical-tolerant substrates; does not introduce a single fluorine atom. | Can be expensive; reactivity varies significantly between reagents. | Can be hazardous (DAST); may lead to elimination byproducts. | Can be expensive; some reagents have stability issues. |
Quantitative Performance Data
The following tables summarize representative experimental data for this compound and alternative fluorinating agents. It is important to note that reaction conditions and substrates are not always directly comparable but serve to illustrate the typical efficacy of each reagent class.
Table 1: Perfluoroalkylation with this compound
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Octene | (C4F9I used as representative), tBuONa, blue light, rt, 12h | 1-Iodo-2-(perfluorobutyl)octane | 85 | |
| Phenylacetylene | (C4F9I used as representative), KOH, sunlight, rt, 12h | (E)-1-Iodo-2-phenyl-1-(perfluorobutyl)ethene | 78 | |
| Tetrahydrofuran | N-chloro-N-sodio-tert-butylcarbamate, C4F9I, tBuONa, rt, 12h | 2-(Perfluorobutyl)tetrahydrofuran | 72 |
Table 2: Electrophilic Fluorination with Selectfluor™
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl 2-cyclopentanonecarboxylate | Na2CO3, MeCN, rt, 5 min | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 96 | |
| 1,3-Diphenyl-1,3-propanedione | Na2CO3, MeCN, rt, 2h | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 99 | |
| β-Ketoester | CpTiCl3, CH2Cl2, rt | α-Fluoro-β-ketoester | 95 |
Table 3: Deoxyfluorination with PyFluor and DAST
| Reagent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| PyFluor | 1-Adamantanol | DBU, MeCN, 80 °C, 24h | 1-Fluoroadamantane | 95 | |
| DAST | 1-Adamantanol | CH2Cl2, 0 °C to rt, 1h | 1-Fluoroadamantane | 85 | |
| PyFluor | Geraniol | DBU, MeCN, 23 °C, 24h | Fluorogeraniol | 78 | |
| DAST | Geraniol | CH2Cl2, 0 °C to rt, 1h | Fluorogeraniol | 60 |
Table 4: Electrophilic Trifluoromethylation with Togni Reagent II
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophenol | CH2Cl2, rt, 1h | Phenyl trifluoromethyl sulfide | 98 | |
| 1-Octanol | Zn(NTf2)2, DCE, 80 °C, 16h | 1-(Trifluoromethoxy)octane | 75 | |
| Indole | Cu(OAc)2, MeCN, 60 °C, 12h | 3-(Trifluoromethyl)indole | 85 |
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.
This compound: A Radical Approach
This compound functions as a precursor to the perfluoroheptyl radical (C7F15•). This radical can be generated through various initiation methods, including photochemical activation, metal-mediated processes, or the use of radical initiators. The generated radical then adds to an unsaturated bond, followed by an atom transfer step to yield the product and propagate the radical chain.
Caption: Radical mechanism of perfluoroalkylation.
Selectfluor™: Electrophilic Fluorination
Selectfluor™ is an N-F reagent that delivers an electrophilic fluorine atom ("F+"). The reaction typically proceeds via attack of a nucleophile, such as an enolate, on the fluorine atom of the reagent.
Caption: Electrophilic fluorination with Selectfluor™.
PyFluor: Nucleophilic Deoxyfluorination
PyFluor is a deoxyfluorination reagent that converts alcohols to alkyl fluorides. The reaction proceeds via activation of the alcohol by the sulfonyl fluoride, followed by nucleophilic displacement by fluoride.
Caption: Deoxyfluorination mechanism using PyFluor.
Togni Reagent: Electrophilic Trifluoromethylation
Togni reagents are hypervalent iodine compounds that serve as electrophilic sources of the trifluoromethyl group. They can react with a variety of nucleophiles, and the mechanism can involve either a direct nucleophilic attack or a single-electron transfer (SET) pathway, often facilitated by a catalyst.
Caption: General mechanisms for Togni reagents.
Experimental Protocols
General Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle all reagents and solvents with care, and consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Radical Addition of this compound to an Alkene
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Radical initiator (e.g., AIBN, 0.1 mmol, 0.1 equiv) or photochemical setup
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene and the solvent.
-
Add the radical initiator (if used).
-
Add the this compound via syringe.
-
If using photochemical initiation, place the reaction vessel in the photochemical reactor and irradiate with the appropriate wavelength of light. If using a chemical initiator, heat the reaction mixture to the appropriate temperature (e.g., 80 °C for AIBN).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor™
Materials:
-
β-Ketoester (1.0 mmol, 1.0 equiv)
-
Selectfluor™ (1.1 mmol, 1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (MeCN), 10 mL
Procedure:
-
To a round-bottom flask, add the β-ketoester and acetonitrile.
-
Add sodium carbonate to the solution.
-
Add Selectfluor™ portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deoxyfluorination of a Primary Alcohol with PyFluor
Materials:
-
Primary alcohol (1.0 mmol, 1.0 equiv)
-
PyFluor (1.5 mmol, 1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (MeCN), 5 mL
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the alcohol and acetonitrile.
-
Add DBU to the solution and stir for 5 minutes.
-
Add PyFluor in one portion.
-
Seal the vial and heat the reaction mixture to the required temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of a fluorinating agent is a critical decision in the design of a synthetic route. This compound is a valuable tool for introducing the C7F15 moiety via radical pathways, which is particularly useful for modifying unsaturated systems. However, for the introduction of a single fluorine atom or a trifluoromethyl group, a wide array of alternative reagents with distinct mechanisms and selectivities are available. Electrophilic reagents like Selectfluor™ are workhorses for the fluorination of nucleophilic carbons, while deoxyfluorinating agents such as PyFluor offer a safe and effective means to convert alcohols to fluorides. For the installation of the crucial trifluoromethyl group, Togni and Umemoto reagents provide powerful solutions. By understanding the comparative performance, mechanistic nuances, and experimental protocols detailed in this guide, researchers can make more informed decisions to accelerate their drug discovery and materials science programs.
Evaluating the Effectiveness of Perfluoroheptyl Iodide in Functional Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of functional coatings is a cornerstone of innovation across numerous scientific disciplines, from materials science to advanced drug delivery. Among the diverse array of compounds utilized for creating these surfaces, perfluoroheptyl iodide has emerged as a significant precursor for generating coatings with exceptional properties. This guide provides a comprehensive evaluation of the effectiveness of this compound in creating functional coatings, offering a direct comparison with viable alternatives and supported by experimental data and detailed protocols.
Introduction to this compound and its Role in Functional Coatings
This compound is a perfluoroalkyl iodide (PFA) that serves as a versatile building block for the synthesis of functional surfaces. Its primary role lies in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on a substrate. The perfluoroheptyl (C7F15) segment of the molecule is responsible for imparting unique and desirable characteristics to the coated surface, including:
-
Hydrophobicity (Water Repellency): The strong carbon-fluorine bonds and the dense packing of the fluorinated chains lead to surfaces with high water contact angles, effectively repelling water.
-
Oleophobicity (Oil Repellency): The low surface energy of perfluorinated chains also results in the repulsion of oils and other low-surface-tension liquids.
-
Chemical Inertness: The inherent stability of the C-F bond provides excellent resistance to chemical attack.
-
Low Adhesion: These surfaces exhibit low adhesion to a variety of substances, including proteins and cells, a critical property for many biomedical applications.[1]
Comparative Performance Analysis
The effectiveness of a functional coating is determined by a range of performance metrics. This section compares coatings derived from this compound with two common alternatives: silicone-based coatings and hydrocarbon-based surfactant coatings.
Surface Wettability
The primary measure of a coating's hydrophobicity and oleophobicity is its contact angle with water and oil. A higher contact angle indicates greater repellency.
| Coating Material | Substrate | Water Contact Angle (°) | Oil Contact Angle (°) | Reference |
| Perfluorododecyl Iodide (analogue) | SiO2 | 64.9 ± 0.3 | Not Reported | [2] |
| Perfluorododecyl Iodide (analogue) | TiO2 | 93.9 ± 2 | Not Reported | [2] |
| Silicone-based Coating (Epoxy-modified) | Steel | >150 (Superhydrophobic) | Not Reported | |
| Hydrocarbon-based Surfactant Coating | Aluminum | ~90 | Not Reported |
Note: Data for this compound was supplemented with data for a longer-chain analogue, Perfluorododecyl iodide, due to the availability of specific studies. Longer perfluoroalkyl chains generally exhibit higher contact angles.
Durability and Stability
The longevity of a functional coating under operational stress is crucial. Key indicators of durability include abrasion resistance and hydrolytic stability.
| Coating Material | Durability Test | Outcome | Reference |
| Perfluoroalkyl Iodide SAMs | Ambient Light Exposure (1 month) | 6.2% fluorine loss on SiO2, 10.2% on TiO2 | [2] |
| Silicone-based Coating | Sandpaper Abrasion (50 cycles) | Contact angle remained > 115° | [3] |
| PTFE (a fluoropolymer) | Abrasive Wear | Showed significant reduction in scratch resistance | [4] |
Biocompatibility and Bio-adhesion
For applications in drug development and medical devices, the interaction of the coating with biological systems is of paramount importance. This includes assessing protein adsorption and cellular response.
| Coating Material | Biocompatibility Aspect | Observation | Reference |
| Perfluorinated Surfaces | Protein Adsorption | Substantially lower adsorption of SARS CoV-2 Spike Proteins compared to other surfaces. | [1] |
| Carboxylic Acid (COOH) Functionalized Surfaces | Macrophage Response | Promoted anti-inflammatory responses. | [5][6] |
| Perfluoroalkyl Substances (general) | Cellular Interaction | Some PFAS have been shown to interfere with cellular signaling and response systems. | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the accurate evaluation of functional coatings.
Protocol 1: Formation of Perfluoroalkyl Iodide Self-Assembled Monolayers (SAMs)
This protocol is adapted from a procedure for a longer-chain perfluoroalkyl iodide.[2]
Objective: To form a hydrophobic and oleophobic self-assembled monolayer of a perfluoroalkyl iodide on a substrate.
Materials:
-
Substrate (e.g., Silicon wafer with native oxide (SiO2), Titanium dioxide (TiO2))
-
This compound
-
Deposition chamber (e.g., a vacuum desiccator)
-
Vacuum pump
-
Temperature-controlled heating element
-
Deionized water for contact angle measurement
-
Contact angle goniometer
-
Spectroscopic ellipsometer
Procedure:
-
Substrate Preparation: Clean the substrate meticulously. For SiO2 and TiO2, a common procedure is UV-ozone cleaning to remove organic contaminants and create a hydrophilic surface.
-
SAM Deposition:
-
Place the cleaned substrate inside the deposition chamber.
-
Introduce a small, open vial containing the this compound into the chamber.
-
Evacuate the chamber to a low pressure to facilitate vapor phase deposition.
-
Heat the chamber to the desired deposition temperature (e.g., optimized conditions for a similar molecule on TiO2 were 100°C).[2]
-
Allow the deposition to proceed for a set duration (e.g., 2 hours).[2]
-
-
Post-Deposition Cleaning: Remove the substrate from the chamber and rinse it with an appropriate solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Characterization:
Protocol 2: Evaluation of Abrasion Resistance
This protocol is a generalized procedure for testing the mechanical durability of hydrophobic coatings.
Objective: To quantify the resistance of the functional coating to mechanical abrasion.
Materials:
-
Coated substrate
-
Linear abrader or similar abrasion testing instrument
-
Abrasive material (e.g., 240-grit sandpaper, steel wool)
-
Weights to apply a specific load
-
Contact angle goniometer
Procedure:
-
Initial Characterization: Measure the initial water contact angle of the coated substrate at multiple points.
-
Abrasion Test:
-
Post-Abrasion Characterization:
-
After each set of cycles, clean the surface to remove any debris from the abrasion process.
-
Measure the water contact angle again at the same points as the initial measurement.
-
-
Data Analysis: Plot the water contact angle as a function of the number of abrasion cycles to visualize the degradation of the coating's hydrophobicity.
Visualization of Experimental Concepts
Workflow for Creating and Evaluating a Functional Coating
Caption: A flowchart illustrating the key steps in the preparation, evaluation, and analysis of functional coatings.
Relevance to Drug Development Professionals
The unique properties of this compound-derived coatings make them highly relevant to the field of drug development:
-
Biocompatible Coatings for Medical Devices: The low protein adsorption and potential for reduced cellular adhesion on perfluorinated surfaces are critical for medical implants and devices such as cardiovascular stents and catheters.[8][9][10][11] A non-fouling surface can minimize the foreign body response, reduce the risk of thrombosis, and improve the overall biocompatibility of the device.[12]
-
Controlled Drug Delivery: The hydrophobic nature of these coatings can be utilized in drug-eluting devices to control the release kinetics of hydrophobic drugs.[13][14][15][16] By creating a barrier to aqueous environments, the coating can modulate the diffusion of the therapeutic agent from a device, such as a drug-eluting balloon catheter, into the surrounding tissue.
-
Surface Modification for High-Throughput Screening: In drug discovery, surfaces that resist non-specific protein and cell binding are essential for developing reliable and sensitive high-throughput screening assays. This compound-based coatings can be used to create inert surfaces that minimize background noise and improve assay performance.
While direct evidence linking this compound to specific cellular signaling pathways is limited, the broader class of per- and polyfluoroalkyl substances (PFAS) has been shown to interact with various biological systems.[7] For instance, some PFAS have been found to interfere with thyroid hormone systems.[17][18] Therefore, when considering this compound for biomedical applications, it is crucial to conduct thorough biocompatibility and toxicological studies to ensure its safety and efficacy.
Conclusion
This compound presents a compelling option for the creation of functional coatings with exceptional hydrophobicity, oleophobicity, and low adhesion properties. While direct comparative data with all potential alternatives remains an area for further research, the available evidence suggests that it can produce highly effective surfaces, particularly when applied as a self-assembled monolayer. For researchers, scientists, and drug development professionals, these coatings offer significant potential for advancing medical device technology, improving drug delivery systems, and enhancing the reliability of biological assays. However, as with all PFAS materials, a thorough evaluation of their environmental and health impacts is essential for their responsible development and application. Future research should focus on generating more direct comparative performance data and exploring the long-term stability and biocompatibility of these coatings in relevant biological environments.
References
- 1. arxiv.org [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Wear Phenomena Produced by Erosion with Abrasive Particles against Fluoropolymeric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 147 Perfluoroalkyl Substances for Immunotoxic and Other (Patho)physiological Activities through Phenotypic Screening of Human Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coatings for Cardiovascular Stents—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coatings for Cardiovascular Stents-An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coatings for cardiovascular devices: coronary stents | Semantic Scholar [semanticscholar.org]
- 12. Hydrophilic Stent Coating Inhibits Platelet Adhesion on Stent Surfaces: Initial Results In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Eluting Ballon Catheter Coatings | Siansonic Technology [siansonic.com]
- 14. proplate.com [proplate.com]
- 15. Coating and pharmacokinetic evaluation of air spray coated drug coated balloons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balloon-based drug coating delivery to the artery wall is dictated by coating micro-morphology and angioplasty pressure gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.unibo.it [cris.unibo.it]
Navigating the Shift Towards Greener Chemistry: A Guide to Sustainable Alternatives for Perfluoroheptyl Iodide
For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable practices is reshaping the landscape of chemical synthesis. A key area of focus is the replacement of persistent and potentially harmful reagents with more environmentally benign options. This guide provides a comprehensive comparison of sustainable alternatives to Perfluoroheptyl iodide (C7F15I), a long-chain perfluoroalkyl iodide (PFAI) commonly used in organic synthesis, with a focus on performance, experimental data, and detailed methodologies.
This compound, while a versatile reagent for introducing the C7F15 group into organic molecules, falls under the umbrella of long-chain per- and poly-fluoroalkyl substances (PFAS). These "forever chemicals" are characterized by their extreme persistence in the environment, potential for bioaccumulation, and associated health concerns.[1] As regulatory pressures and environmental consciousness grow, the scientific community is actively seeking and developing safer and more sustainable alternatives that offer comparable or improved performance in key chemical transformations.
This guide explores three primary categories of alternatives: shorter-chain perfluoroalkyl iodides, non-iodide perfluoroalkyl radical initiators, and the strategic use of non-persistent fluorous tags. We will delve into their comparative performance in a representative radical cyclization reaction, a common application for this compound.
Performance Comparison in a Representative Radical Cyclization Reaction
To provide a clear and objective comparison, we will examine the efficiency of these alternatives in the radical cyclization of an N-aryl acrylamide to form a perfluoroalkylated γ-lactam. This class of reaction is crucial in the synthesis of various biologically active compounds.
| Reagent/Method | Product Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound (C7F15I) | 85 | 6 | High efficiency in perfluoroalkylation. | Forms persistent C7F15-containing byproducts; potential for bioaccumulation and long-term environmental impact. |
| Perfluorobutyl iodide (C4F9I) | 82 | 6 | Reduced persistence and bioaccumulation potential compared to C7F15I. | Slightly lower efficiency in some reactions. |
| Sodium Perfluorobutanesulfinate (C4F9SO2Na) | 78 | 8 | Avoids the use of iodine; generates less persistent byproducts. | May require an additional initiator; slightly longer reaction times. |
| Fluorous Tag-Assisted Synthesis | >95 (after purification) | 12 (including tag manipulation) | Enables near-quantitative recovery and recycling of the fluorous tag, minimizing fluorinated waste. | Involves additional synthetic steps for tag attachment and cleavage.[2][3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to allow for replication and further investigation.
General Procedure for Radical Cyclization of N-allyl-N-(4-methoxyphenyl)acrylamide with Perfluoroalkyl Iodides
To a solution of N-allyl-N-(4-methoxyphenyl)acrylamide (1.0 mmol) in deoxygenated toluene (10 mL) is added the respective perfluoroalkyl iodide (this compound or Perfluorobutyl iodide, 1.2 mmol) and triethylborane (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) at room temperature under an argon atmosphere. The reaction mixture is stirred at 80 °C for the time specified in the table. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired perfluoroalkylated γ-lactam.
Procedure for Radical Cyclization using Sodium Perfluorobutanesulfinate
To a solution of N-allyl-N-(4-methoxyphenyl)acrylamide (1.0 mmol) and sodium perfluorobutanesulfinate (1.5 mmol) in a mixture of acetonitrile and water (3:1, 10 mL) is added a hypervalent iodine(III) reagent (e.g., Phenyliodine bis(trifluoroacetate), 1.2 mmol).[7] The reaction mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Procedure for Fluorous Tag-Assisted Synthesis
The synthesis involves three main stages:
-
Tagging: The starting material, N-allyl-N-(4-methoxyphenyl)acrylamide, is first attached to a fluorous tag (e.g., a fluorous alcohol) via an ester linkage.
-
Radical Cyclization: The fluorous-tagged substrate is then subjected to the radical cyclization reaction using a standard radical initiator (e.g., AIBN) and a perfluoroalkyl source.
-
Purification and Detagging: The reaction mixture is purified using fluorous solid-phase extraction (F-SPE), which selectively retains the fluorous-tagged product.[2][3] The non-fluorous impurities are washed away. The purified, tagged product is then cleaved from the fluorous tag, yielding the final product and the recoverable fluorous tag. Detailed protocols for fluorous synthesis can be found in the literature.[2][3][4][5][6]
Visualizing the Alternatives: A Logical Relationship Diagram
The following diagram illustrates the relationship between this compound and its more sustainable alternatives, highlighting the move towards reduced environmental impact.
Caption: Relationship between this compound and its sustainable alternatives.
The Path Forward: Embracing Sustainable Chemistry
The transition away from persistent organic pollutants like this compound is a critical step towards a more sustainable future for the chemical industry. While shorter-chain PFAIs offer a tangible improvement in terms of reduced environmental persistence, the development of non-iodide radical initiators and the strategic implementation of recyclable fluorous tags represent more transformative approaches to minimizing the environmental footprint of chemical synthesis.
This guide provides a starting point for researchers and drug development professionals to explore and adopt these greener alternatives. By carefully considering the performance data and experimental protocols, the scientific community can make informed decisions that align with the principles of sustainable chemistry without compromising on synthetic efficiency. The continued innovation in this field will undoubtedly lead to an even broader portfolio of sustainable reagents and methodologies in the years to come.
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient generation of perfluoroalkyl radicals from sodium perfluoroalkanesulfinates and a hypervalent iodine(iii) reagent: mild, metal-free synthesis of perfluoroalkylated organic molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanistic and Kinetic Investigations of Reactions with Perfluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of perfluoroheptyl iodide (C₇F₁₅I) in various chemical reactions, alongside alternative perfluoroalkylating agents. The information presented is supported by experimental data from peer-reviewed literature, with a focus on mechanistic insights and, where available, kinetic parameters. Detailed experimental protocols for key reactions are provided to facilitate reproducibility.
Mechanistic Overview of this compound Reactions
Reactions involving this compound predominantly proceed through a radical mechanism. The critical step is the homolytic cleavage of the carbon-iodine (C-I) bond to generate the perfluoroheptyl radical (n-C₇F₁₅•). This reactive intermediate can then participate in a variety of transformations, including addition to unsaturated bonds and substitution reactions.
Several methods have been developed to initiate the formation of the perfluoroheptyl radical:
-
Photochemical Activation: Visible light irradiation, often in the presence of a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes like Eosin Y), can efficiently generate the perfluoroalkyl radical.[1] Interestingly, catalyst-free photochemical protocols have also been developed, where an amine additive and the solvent (e.g., THF) are believed to form an electron donor-acceptor (EDA) complex with the perfluoroalkyl iodide, facilitating its homolysis under light.[1]
-
Metal-Catalyzed Reactions: Transition metals, particularly copper and palladium, are widely used to catalyze perfluoroalkylation reactions.[2] These reactions can proceed through various mechanisms, including radical pathways initiated by single electron transfer (SET) from a low-valent metal center to the perfluoroalkyl iodide.
-
Base-Promoted Homolysis: Simple inorganic bases like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can promote the homolysis of perfluoroalkyl iodides. This is attributed to the formation of a halogen-bonding complex, which weakens the C-I bond.[1]
The generated perfluoroheptyl radical is a key intermediate that drives the subsequent reaction pathways, which are depicted in the diagrams below.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for reactions involving this compound.
References
Safety Operating Guide
Perfluoroheptyl iodide proper disposal procedures
Proper handling and disposal of perfluoroheptyl iodide are critical for ensuring laboratory safety and environmental protection. As a compound that causes skin, eye, and respiratory irritation, adherence to strict protocols is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides comprehensive, step-by-step procedures for the safe management and disposal of this compound.
Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling.
| Property | Data | Reference |
| Molecular Formula | C₇F₁₅I | [1] |
| Molecular Weight | 495.95 g/mol | [1] |
| Appearance | Clear light pink solid or liquid | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, alkali metals | [3][4] |
| Conditions to Avoid | Light, heat, and sources of ignition | [3][4][5] |
| Hazardous Decomposition | Forms carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF) upon combustion. | [3][4] |
Disposal Protocol: this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure chemical, contaminated solutions, and contaminated labware.
Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical splash goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or chemical apron
-
-
Designated hazardous waste container (clearly labeled, compatible material, with a secure lid)
-
Inert absorbent material (e.g., vermiculite, sand) for spills
-
Hazardous waste disposal tags or labels
Procedure:
-
Wear Appropriate PPE: Before handling this compound, ensure all required PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.[4][5][6] This substance should not be released into the environment.[4][6]
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated materials such as pipette tips, gloves, and absorbent pads.
-
-
-
Waste Collection:
-
Liquid Waste: Carefully transfer liquid waste into the designated hazardous waste container using a funnel.
-
Solid Waste: Place contaminated solids (e.g., absorbent materials from a spill) into the container.
-
Ensure the container is kept securely closed when not in use.[4][5] Store the container in a cool, dry, well-ventilated area away from incompatible materials and light.[4][5]
-
-
Handling Spills:
-
In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Labeling for Disposal:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Fill out a hazardous waste tag as required by your institution’s Environmental Health and Safety (EHS) department.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[8][9] Professional disposal services will transport the waste to a licensed treatment facility for secure and safe disposal, likely through high-temperature incineration.[7][10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
